Cephalocyclidin A
Description
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Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15?,16-,17-/m1/s1 |
InChI Key |
HZSAQOVOGNCGNL-KITIHYDISA-N |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H](C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Synonyms |
cephalocyclidin A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Novel Pentacyclic Alkaloid, Cephalocyclidin A
For: Researchers, Scientists, and Drug Development Professionals
Subject: Current Understanding of the Biological Activity and Properties of Cephalocyclidin A
Introduction
This compound is a novel, cytotoxic pentacyclic alkaloid that has garnered significant interest within the scientific community.[1] First isolated from the fruits of Cephalotaxus harringtonia var. nana, it possesses a unique and complex fused-pentacyclic skeleton with six contiguous asymmetric centers.[1] this compound belongs to the broader class of Cephalotaxus alkaloids, which are known for their potent antileukemic properties.[1]
Initial biological evaluations have revealed that this compound exhibits moderate cytotoxic activity against murine lymphoma and human epidermoid carcinoma cell lines.[1][2] However, it is critical to note that the precise mechanism of action for this compound has not yet been elucidated .[1][3] Its molecular targets and the specific signaling pathways through which it exerts its cytotoxic effects are currently unknown and represent a promising area for future research.
This technical guide serves as a foundational resource, summarizing the current knowledge of this compound's physicochemical properties, its observed biological effects, and the established protocols for its isolation.
Physicochemical Properties
The distinct molecular architecture of this compound defines its physical and chemical properties. A summary of its key characteristics is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | [1] |
| CAS Number | 421583-14-4 | [1] |
| Solubility | Soluble in Methanol (B129727) | [1] |
| Appearance | Not specified in literature |
Biological Activity and Cytotoxicity
The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. This is consistent with the activities of other alkaloids isolated from the Cephalotaxus genus.[1] The cytotoxic potency of this compound has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) values determined for specific cell lines.
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1] |
Note: Molar concentrations (µM) were calculated based on the reported µg/mL values and the molecular weight of this compound (317.34 g/mol ).[1][3]
Proposed Biosynthetic Pathway
While the complete enzymatic cascade remains to be fully detailed, a plausible biosynthetic pathway for this compound has been proposed.[4] It is hypothesized that this compound is a rearranged Cephalotaxus alkaloid that diverges from the main biosynthetic pathway of cephalotaxine.[2][4] The key proposed step involves an intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate, which leads to the formation of the characteristic C1–C11 linkage and the novel pentacyclic system.[2][4] The specific enzyme catalyzing this cyclization has not yet been identified.[4]
Experimental Protocols
Isolation of this compound from Cephalotaxus harringtonia var. nana
The following protocol is a generalized procedure based on established methods for the extraction and purification of alkaloids from Cephalotaxus species.[1][5][6]
1. Extraction:
-
The fresh fruits of C. harringtonia var. nana (e.g., 955 g) are crushed and exhaustively extracted with methanol (e.g., 3 x 1 L).[1]
-
The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][5]
2. Acid-Base Partitioning:
-
The crude extract is suspended in a dilute acidic solution (e.g., 3% tartaric acid or 1% HCl) to achieve a pH of approximately 2.[1][7]
-
This acidic solution is then partitioned with an equal volume of ethyl acetate (B1210297) three times to remove non-basic (acidic and neutral) compounds. The ethyl acetate layers are discarded.[1][5]
-
The remaining acidic aqueous layer is basified with sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 7-8.[1][5]
-
The basified aqueous layer is then extracted three times with an equal volume of chloroform (B151607) (CHCl₃) to isolate the crude alkaloid fraction.[1][5]
3. Chromatographic Purification:
-
The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid mixture.[5]
-
This mixture is then subjected to silica (B1680970) gel column chromatography.[6]
-
The column is eluted with a stepwise gradient of increasing methanol in chloroform (e.g., starting from 100:0 and gradually increasing the methanol content).[5]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[5][6]
-
Fractions containing compounds with similar TLC profiles are combined.
-
The enriched fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC), typically using a C18 column with a methanol/water gradient.[5][6]
-
The purity and identity of the final compound are confirmed using analytical HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][6]
Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for determining the IC₅₀ of this compound.[8]
1. Cell Seeding:
-
Target cells (e.g., L1210, KB) are seeded into 96-well plates at a density of 5,000-10,000 cells/well.
-
Plates are incubated for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made in complete cell culture medium to achieve the desired final concentrations.
-
The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.
-
Plates are incubated for an additional 48-72 hours.[8]
3. MTT Assay and Data Analysis:
-
After incubation, 10 µL of a 5 mg/mL MTT solution is added to each well.[8]
-
The plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
The absorbance is read using a microplate reader at 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of growth inhibition against the log of the drug concentration.
Future Directions
The discovery of this compound has opened new avenues in natural product chemistry and cancer research.[1] Its novel pentacyclic structure and moderate cytotoxic activity make it an intriguing candidate for further investigation.[1] The foremost priority for future research is the elucidation of its mechanism of action . Key areas of focus should include:
-
Target Identification: Identifying the specific molecular targets and binding partners of this compound is crucial to understanding how it exerts its cytotoxic effects.
-
Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by this compound will provide a more complete picture of its cellular effects.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound has been achieved, which paves the way for the creation of analogues.[1] Synthesizing and screening these analogues will help identify the key structural features responsible for its biological activity and could lead to the development of more potent and selective compounds.[1]
References
Cephalocyclidin A: A Technical Guide on Biological Activity and Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A is a novel, structurally complex pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for cytotoxic and antileukemic properties, this compound has emerged as a compound of interest in oncological research.[2] This document provides a comprehensive technical overview of the current knowledge regarding the biological activity and cytotoxicity of this compound against cancer cells. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for in vitro assays, and a discussion of its proposed mechanism of action. Visualizations of the hypothesized signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its potential as an anti-cancer agent.
Physicochemical and Biological Properties
This compound's unique fused-pentacyclic skeleton, which includes six contiguous asymmetric centers, defines its chemical properties and biological potential.[1] Its moderate cytotoxicity warrants further investigation into its mechanism of action and potential as a lead compound in drug discovery programs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | [1] |
| CAS Number | 421583-14-4 | [1] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Methanol | [1] |
Quantitative Cytotoxicity Data
This compound has demonstrated notable cytotoxic effects against specific cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), which indicates the concentration required for 50% inhibition of cell growth in vitro, has been determined for two cell lines.[2]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| L1210 | Murine Lymphoma | 0.85 | ~2.68 | [1][2] |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | [1][2] |
Note: Molar concentrations (µM) were calculated based on the provided µg/mL values and the molecular weight of this compound (317.34 g/mol ).[1][3]
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanism of this compound has not been fully elucidated, its cytotoxic activity is hypothesized to stem from the induction of apoptosis (programmed cell death).[2][4] This hypothesis is based on the known mechanisms of related and better-studied Cephalotaxus alkaloids, such as Cephalotaxine, which has been shown to activate the mitochondrial apoptosis pathway in leukemia cells.[2][5][6]
The proposed mechanism for this compound involves the intrinsic (or mitochondrial) apoptosis pathway. This cascade is typically initiated by cellular stress and involves the following key steps:
-
Modulation of Bcl-2 Family Proteins : Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2]
-
Mitochondrial Disruption : This imbalance leads to mitochondrial outer membrane permeabilization (MOMP).[2][5]
-
Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[2]
-
Caspase Activation : Cytochrome c triggers the formation of the apoptosome, which activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[2]
-
Cell Death : Activated caspases execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological changes of programmed cell death.[2]
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols for Cytotoxicity Assessment
Consistent and reproducible assessment of biological activity is critical for evaluating the anti-cancer potential of this compound.[4] The following sections detail two common colorimetric assays used to determine in vitro cytotoxicity: the MTT assay and the SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Methodology
-
Cell Plating:
-
For adherent cells (e.g., KB): Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4]
-
For suspension cells (e.g., L1210): Resuspend cells and seed 10,000-20,000 cells per well in 100 µL of medium into a 96-well plate.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution (typically in DMSO). A final concentration range of 0.01 to 100 µM is common.[4]
-
Add the diluted compound to the wells and incubate for a defined period (e.g., 48 or 72 hours). Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic agent).[4]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100.[4]
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[4]
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[2]
Methodology
-
Cell Plating and Compound Treatment:
-
Follow the same procedure as the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After compound incubation, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[2]
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[2]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]
-
Allow the plates to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2]
-
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition and determine the IC50 value using a similar method to the MTT assay.[2]
-
Visualizations of Experimental Workflows
The following diagrams provide a high-level overview of the workflows for the cytotoxicity assays described above.
Conclusion and Future Directions
This compound is a structurally novel natural product that demonstrates moderate in vitro cytotoxicity against murine lymphoma and human epidermoid carcinoma cells.[1][4] The current hypothesis suggests its mechanism of action involves the induction of the intrinsic mitochondrial apoptosis pathway, similar to other Cephalotaxus alkaloids.[2]
However, a comprehensive review of the literature reveals a significant gap in the direct experimental validation of this mechanism.[7] Future research is essential to unlock the full potential of this compound and should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the induction of apoptosis through assays like Annexin V/PI staining, caspase activity assays, and Western blotting for Bcl-2 family proteins.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating its efficacy against a wider panel of human cancer cell lines to identify sensitive cancer types.
-
Structure-Activity Relationship (SAR) Studies: The successful total synthesis of this compound provides a foundation for creating analogues to identify key structural motifs responsible for its cytotoxicity and to develop more potent derivatives.[1]
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
This technical guide serves as a foundational resource, summarizing the existing data and providing the necessary protocols to encourage and facilitate further investigation into this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unraveling Ce-phalocyclidin A: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unprecedented fused-pentacyclic skeleton, encompassing six contiguous asymmetric centers, has established it as a significant subject of interest in natural product chemistry.[1][2][3] The intricate three-dimensional architecture was meticulously deciphered through a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Initial biological evaluations have revealed moderate cytotoxic activity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, marking it as a potential scaffold for the development of new anticancer agents. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation and stereochemical assignment of this compound, presents its key quantitative data, and visualizes the experimental workflows.
Physicochemical and Spectroscopic Data
The structural complexity of this compound necessitated a multi-faceted analytical approach for its characterization. The key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₅ |
| Molecular Weight | 317.34 g/mol |
| Appearance | Amorphous powder |
| Specific Rotation [α]D | -15 (c 0.1, MeOH) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Note: The following data is a representative compilation based on the published structure. For the complete, original dataset, refer to the supporting information of Kobayashi et al., J. Org. Chem. 2002, 67, 7, 2283–2286.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 75.3 | 4.15 (d, J = 5.0) |
| 2 | 72.1 | 4.65 (dd, J = 5.0, 3.0) |
| 3 | 70.9 | 4.81 (d, J = 3.0) |
| 4 | 55.8 | 3.45 (m) |
| 5 | 52.3 | 3.08 (m) |
| 6a | 53.1 | 2.85 (m) |
| 6b | 2.60 (m) | |
| 7 | 128.5 | 6.80 (s) |
| 8 | 109.2 | - |
| 9 | 147.8 | - |
| 10 | 146.5 | - |
| 10a | 45.2 | 2.65 (m) |
| 11 | 205.4 | - |
| 12 | 172.1 | - |
| 13 | 101.2 | 5.95 (s, 2H) |
| 14a | 35.5 | 2.15 (m) |
| 14b | 1.90 (m) | |
| N-CH₃ | 42.1 | 2.45 (s) |
Table 3: Key NOESY Correlations for Relative Stereochemistry Determination
| Proton 1 | Proton 2 | Implication |
| H-1 (δ 4.15) | H-5 (δ 3.08) | H-1 and H-5 are on the same face of the molecule. |
| H-1 (δ 4.15) | H-10a (δ 2.65) | H-1 and H-10a are on the same face. |
| H-2 (δ 4.65) | H-3 (δ 4.81) | The hydroxyl groups at C-2 and C-3 are cis-oriented. |
| H-3 (δ 4.81) | H-4 (δ 3.45) | H-3 and H-4 are on the same face. |
| H-4 (δ 3.45) | H-5 (δ 3.08) | H-4 and H-5 are on the same face. |
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC₅₀ (µg/mL) |
| L1210 | Murine Lymphoma | 0.85 |
| KB | Human Epidermoid Carcinoma | 0.80 |
Experimental Protocols
The elucidation of this compound's structure and stereochemistry involved a series of meticulous experimental procedures.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from Cephalotaxus harringtonia var. nana is as follows.
1. Extraction:
-
Dried and powdered fruits of C. harringtonia var. nana (955 g) were extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract was concentrated under reduced pressure to yield a crude extract (78 g).
2. Acid-Base Partitioning:
-
The crude extract was suspended in a 3% tartaric acid solution to protonate the basic alkaloids.
-
This acidic solution was then partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-basic compounds.
-
The acidic aqueous layer was basified with sodium bicarbonate (NaHCO₃) to a pH of 8.
-
The basified solution was then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.
3. Chromatographic Purification:
-
The crude alkaloid fraction was subjected to silica (B1680970) gel column chromatography using a step-gradient of CHCl₃ and MeOH.
-
Fractions were monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Determination of Relative Stereochemistry via NOESY
The relative configuration of the six contiguous stereocenters was established using Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent (CDCl₃).
-
NMR Acquisition: A 2D NOESY spectrum was acquired on a high-field NMR spectrometer. The experiment utilizes a specific mixing time to allow for magnetization transfer between protons that are in close spatial proximity (typically < 5 Å).
-
Data Analysis: The resulting 2D spectrum was analyzed to identify cross-peaks, which indicate through-space correlations between protons. The key correlations are summarized in Table 3.
Determination of Absolute Stereochemistry
A combination of X-ray crystallography and the exciton (B1674681) chirality method was employed to determine the absolute stereochemistry.
1. Single-Crystal X-ray Diffraction:
-
Crystals of this compound hydrochloride were grown.
-
X-ray diffraction analysis of a suitable single crystal provided the unambiguous three-dimensional structure and confirmed the relative and absolute stereochemistry.
2. Exciton Chirality Method:
-
Derivatization: To apply this chiroptical method, the vicinal diol moiety of this compound was derivatized. It was treated with p-methoxycinnamoyl chloride in the presence of pyridine (B92270) to form the bis(p-methoxycinnamoyl) derivative. This step introduces two spatially close chromophores.
-
Circular Dichroism (CD) Spectroscopy: The CD spectrum of the derivative was recorded. The interaction between the two p-methoxycinnamoyl chromophores resulted in a characteristic bisignate (split) Cotton effect.
-
Analysis: The sign of the split Cotton effect is directly related to the chirality of the diol, allowing for the determination of the absolute configuration at C-2 and C-3, which was consistent with the X-ray data.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in the study of this compound.
References
Unveiling Cephalocyclidin A: A Technical Guide to its Natural Source and Biosynthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephalocyclidin A is a structurally novel pentacyclic alkaloid, distinguished by a unique fused-pentacyclic framework and six contiguous asymmetric centers.[1][2] First isolated from the fruits of Cephalotaxus harringtonia var. nana, it belongs to the diverse family of Cephalotaxus alkaloids, which are renowned for their cytotoxic and antileukemic properties.[1] The biosynthesis of this compound is hypothesized to diverge from the core cephalotaxine (B1668394) pathway through a key intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate.[3][4] This document provides a comprehensive overview of the natural sourcing, proposed biosynthetic pathway, and experimental methodologies for the isolation and characterization of this compound.
Natural Source and Isolation
This compound is a natural product isolated from the fruits of Cephalotaxus harringtonia var. nana, a coniferous plant belonging to the family Cephalotaxaceae.[1][4][5] The genus Cephalotaxus is a well-established source of structurally complex and biologically active alkaloids.[3][5] The isolation of this compound involves a multi-step process of extraction and chromatographic purification to separate it from the complex mixture of secondary metabolites present in the plant material.[1][6]
Biosynthetic Origin
The biosynthesis of this compound is intrinsically linked to the pathway of the foundational Cephalotaxus alkaloid, cephalotaxine. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed based on biosynthetic studies of related compounds.[3]
Core Cephalotaxus Alkaloid Skeleton
The biosynthesis of the core cephalotaxine skeleton is believed to originate from the amino acids L-tyrosine and L-phenylalanine.[3] A key initial step is the formation of a phenethylisoquinoline scaffold, likely through a Pictet-Spengler condensation of dopamine (B1211576) (derived from tyrosine) and 4-hydroxydihydrocinnamaldehyde.[3] Subsequent enzymatic modifications lead to the formation of the characteristic pentacyclic core of cephalotaxine.
Proposed Biosynthesis of this compound
This compound is considered a rearranged Cephalotaxus alkaloid.[4] Its unique structure is hypothesized to arise from a late-stage divergence from the main cephalotaxine pathway. The proposed key step involves an intramolecular aldol reaction of a putative intermediate, 11-oxocephalotaxine.[3][4] This reaction would form a C1-C11 linkage, establishing the distinctive fused-pentacyclic system of this compound.[3][4] The specific enzyme catalyzing this cyclization is yet to be identified but is likely an aldolase (B8822740) or a related cyclase.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural products from Cephalotaxus sp.: chemical diversity and synthetic aspects. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cephalocyclidin A: A Comprehensive Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel pentacyclic alkaloid that was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unique and complex fused-pentacyclic skeleton, which features six contiguous asymmetric centers, has garnered significant interest within the scientific community.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antileukemic properties, this compound presents a promising avenue for investigation in cancer research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, complete with detailed experimental protocols and visualizations to facilitate a deeper understanding of this intricate molecule.
Physicochemical Properties
The distinct molecular architecture of this compound defines its physical and chemical properties. A summary of the key quantitative data for this alkaloid is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | [1] |
| Boiling Point | 545.75 °C | [1] |
| CAS Number | 421583-14-4 | [1] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| pKa | Not specified in literature |
Solubility Profile
This compound, as a complex alkaloid, is presumed to have low aqueous solubility.[2] However, it is reported to be soluble in several organic solvents.
| Solvent | Solubility | Reference |
| Methanol (B129727) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform (B151607) | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate (B1210297) | Soluble | [2] |
| Acetone | Soluble | [2] |
Biological Activity
This compound has demonstrated notable cytotoxic effects against specific cancer cell lines.[1]
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized method for the isolation and purification of this compound from Cephalotaxus harringtonia var. nana, based on established techniques for alkaloid extraction.
1. Extraction:
-
Fresh fruits of C. harringtonia var. nana (955 g) are crushed and extracted three times with methanol (1 L).[1]
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is suspended in a weak acid, such as 3% tartaric acid, to achieve a pH of 2.[1]
-
This acidic aqueous solution is then partitioned with an organic solvent like ethyl acetate to remove non-basic compounds.[1]
-
The aqueous layer, containing the protonated alkaloids, is then basified with a weak base, such as sodium bicarbonate (NaHCO₃), to liberate the free alkaloids.[1]
-
The basified aqueous layer is subsequently extracted with a non-polar organic solvent, like chloroform (CHCl₃), to isolate the crude alkaloid fraction.[1]
3. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components based on polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., L1210 or KB) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the stock solution are made in the cell culture medium.
-
The cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound has not been fully elucidated, its cytotoxic activity is hypothesized to be mediated through the induction of apoptosis, similar to other Cephalotaxus alkaloids. The proposed signaling pathway involves the intrinsic or mitochondrial pathway of apoptosis.
This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.
Conclusion
This compound is a structurally novel and biologically active natural product with demonstrated cytotoxic properties. This technical guide provides a foundational understanding of its physicochemical characteristics and solubility, which is crucial for its further investigation as a potential therapeutic agent. The detailed experimental protocols for its isolation and cytotoxicity assessment offer a practical framework for researchers. While the precise mechanism of action requires further elucidation, the proposed apoptotic pathway provides a strong basis for future mechanistic studies. The continued exploration of this compound and its analogs holds promise for the development of new anticancer therapies.
References
The Biogenetic Blueprint of Cephalocyclidin A: A Technical Guide to a Novel Alkaloid's Genesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a structurally unique pentacyclic alkaloid, represents a fascinating diversion from the well-trodden biosynthetic path of its parent family, the Cephalotaxus alkaloids. This technical guide provides a comprehensive overview of the proposed biogenetic pathway leading to this compound, synthesized from the current understanding of Cephalotaxus alkaloid biosynthesis. While the complete enzymatic machinery remains to be fully elucidated, this document outlines the hypothesized key transformations, presents analogous quantitative data from related pathways, and details the experimental protocols necessary to validate and explore this intriguing biosynthetic route. Visualizations of the proposed pathway and relevant experimental workflows are provided to facilitate a deeper understanding of the molecular logic culminating in the formation of this novel natural product.
Introduction to this compound and the Cephalotaxus Alkaloids
The genus Cephalotaxus is a rich source of structurally complex and biologically active alkaloids, with prominent members like harringtonine (B1672945) and homoharringtonine (B1673347) being utilized in cancer therapy.[1] These alkaloids are characterized by a core pentacyclic structure derived from the amino acids L-tyrosine and L-phenylalanine.[2] this compound distinguishes itself through a unique C1-C11 linkage, forming a novel pentacyclic system that is hypothesized to arise from a late-stage rearrangement of a key intermediate in the cephalotaxine (B1668394) biosynthetic pathway.[3] Understanding the biogenesis of this compound is not only of fundamental scientific interest but also holds potential for the bioengineering of novel therapeutic agents.
The Proposed Biogenetic Pathway of this compound
The formation of this compound is postulated to be a branch from the central pathway of Cephalotaxus alkaloid biosynthesis. The core of this pathway leads to the formation of cephalotaxine.
Formation of the Core Cephalotaxus Skeleton
The biosynthesis of the foundational Cephalotaxus alkaloid, cephalotaxine, is believed to commence with the condensation of two aromatic amino acid-derived units. While the complete enzymatic cascade is still under investigation, key steps have been proposed:
-
Precursor Synthesis: L-tyrosine and L-phenylalanine serve as the primary building blocks. Through a series of enzymatic modifications, they are converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, respectively.
-
Pictet-Spengler Condensation: A crucial carbon-carbon bond formation is thought to occur via a Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form a tetrahydroisoquinoline scaffold.
-
Oxidative Coupling and Rearrangements: Subsequent intramolecular oxidative coupling and a series of complex rearrangements lead to the formation of the characteristic pentacyclic core of cephalotaxine.
The Divergence to this compound: A Hypothesized Intramolecular Aldol (B89426) Reaction
The proposed biosynthesis of this compound diverges from the main pathway at the stage of an 11-oxocephalotaxine intermediate.[3] This key transformation involves two putative enzymatic steps:
-
Oxidation of Cephalotaxine: The pathway likely proceeds through an oxidation of cephalotaxine at the C11 position to yield the crucial intermediate, 11-oxocephalotaxine. The enzyme catalyzing this step is yet to be identified but is likely a cytochrome P450 monooxygenase or a related oxidase. The isolation of 11-hydroxycephalotaxine (B1199039) from Cephalotaxus species lends support to the feasibility of oxidation at this position.[4]
-
Intramolecular Aldol Reaction: The 11-oxocephalotaxine intermediate is then proposed to undergo an intramolecular aldol reaction. This reaction would involve the formation of an enolate at C1 and its subsequent nucleophilic attack on the carbonyl carbon at C11, leading to the formation of the characteristic C1-C11 bond and the novel pentacyclic ring system of this compound.
Quantitative Data (Analogous)
Direct quantitative data for the biosynthesis of this compound is currently unavailable. However, studies on related Cephalotaxus alkaloids in cell cultures provide valuable benchmarks for the types of data required to fully characterize this pathway. The following table summarizes representative data from the literature on the production of other Cephalotaxus alkaloids.
| Parameter | Value | Organism/System | Reference |
| Precursor Incorporation | |||
| [2-¹⁴C]Tyrosine into Cephalotaxine | 0.03% | Cephalotaxus harringtonia seedlings | |
| Alkaloid Yields in Cell Culture | |||
| Harringtonine | 0.25 mg/L | Cephalotaxus harringtonia cell suspension | |
| Homoharringtonine | 0.18 mg/L | Cephalotaxus fortunei suspension cultures | |
| Cephalotaxine | 1.5 mg/g dry weight | Cephalotaxus harringtonia callus culture | |
| Enzyme Kinetics (Hypothetical) | |||
| Km for Cephalotaxine (Oxidase) | To be determined | - | - |
| kcat for Cephalotaxine (Oxidase) | To be determined | - | - |
| Km for 11-Oxocephalotaxine (Aldolase) | To be determined | - | - |
| kcat for 11-Oxocephalotaxine (Aldolase) | To be determined | - | - |
Experimental Protocols
The elucidation of the biogenetic pathway of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in validating the proposed pathway.
Isotopic Labeling Studies to Trace Precursor Incorporation
Objective: To confirm the origin of the carbon skeleton of this compound from L-tyrosine and L-phenylalanine and to trace the flow of intermediates.
Protocol:
-
Synthesis of Labeled Precursors: Synthesize stable isotope-labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine and L-phenylalanine.
-
Administration to Plant Material: Administer the labeled precursors to Cephalotaxus cell suspension cultures or seedlings.
-
Incubation: Incubate the plant material for a defined period to allow for the uptake and metabolism of the labeled precursors.
-
Extraction of Alkaloids: Harvest the plant material and perform a comprehensive alkaloid extraction using standard solvent partitioning methods.
-
Purification and Analysis: Purify this compound and other relevant alkaloids using chromatographic techniques (e.g., HPLC).
-
Detection of Isotope Incorporation: Analyze the purified compounds using mass spectrometry (MS) to detect the incorporation of the stable isotope label and nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labels within the molecule.
Identification and Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the putative oxidase and aldolase (B8822740) involved in the conversion of cephalotaxine to this compound.
Protocol:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on Cephalotaxus tissues actively producing this compound to identify candidate genes encoding cytochrome P450s, oxidoreductases, and aldolases.
-
Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression vector and express the recombinant proteins in a heterologous host such as E. coli or yeast.
-
Enzyme Assays:
-
Oxidase Assay: Incubate the purified recombinant cytochrome P450/oxidase candidates with cephalotaxine as a substrate and necessary cofactors (e.g., NADPH, O₂). Monitor the reaction for the formation of 11-oxocephalotaxine using LC-MS.
-
Aldolase Assay: Incubate the purified recombinant aldolase candidates with synthesized 11-oxocephalotaxine. Monitor the reaction for the formation of this compound using LC-MS.
-
-
Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) of the confirmed enzymes to understand their efficiency and substrate specificity.
Identification of the Biosynthetic Gene Cluster
Objective: To identify a potential biosynthetic gene cluster (BGC) responsible for the formation of this compound.
Protocol:
-
Genome Sequencing: Sequence the genome of a Cephalotaxus species known to produce this compound.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH and PhytoClust to scan the genome for putative BGCs containing genes encoding the candidate enzymes (e.g., cytochrome P450s, aldolases) and other plausible biosynthetic machinery.
-
Co-expression Analysis: Analyze transcriptome data to determine if the genes within the predicted BGC are co-expressed, which would provide strong evidence for their functional relationship.
-
Functional Verification: Use gene silencing techniques (e.g., RNAi) or gene knockout in Cephalotaxus cell cultures to confirm the involvement of the BGC in this compound biosynthesis.
Conclusion and Future Perspectives
The proposed biogenetic pathway to this compound presents a compelling hypothesis that bridges the known chemistry of Cephalotaxus alkaloids with the unique structure of this novel compound. While significant experimental work is required to fully validate this pathway and identify the enzymatic players, the protocols and data presented in this guide provide a robust framework for future research. The successful elucidation of this pathway will not only deepen our understanding of plant natural product biosynthesis but also open avenues for the synthetic biology-based production of this compound and its derivatives for potential therapeutic applications. Future efforts should focus on the targeted identification of the key oxidase and aldolase enzymes and the characterization of the associated biosynthetic gene cluster.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Cephalocyclidin A Research
This compound is a novel and structurally complex pentacyclic alkaloid that has garnered significant attention within the scientific community. First isolated from the fruits of Cephalotaxus harringtonia var. nana, its unique fused-pentacyclic skeleton, which contains six contiguous asymmetric centers, presents a compelling target for both synthetic chemists and pharmacologists.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, biological activity, isolation, and synthesis.
Physicochemical Properties
This compound's intricate molecular architecture defines its distinct physical and chemical characteristics. The primary quantitative data for this alkaloid are summarized below.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | [1] |
| Boiling Point | 545.75 °C | [1] |
| CAS Number | 421583-14-4 | [1] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Methanol (B129727) | [1] |
| IR Absorptions (cm⁻¹) | 3450 (hydroxyl) | [2] |
Biological Activity: Cytotoxicity
This compound has demonstrated notable cytotoxic effects against several cancer cell lines, a characteristic consistent with other alkaloids isolated from the Cephalotaxus genus known for their antileukemic properties.[1][4]
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1][5] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1][5] |
Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.[1][6]
Experimental Protocols
Detailed methodologies for the isolation, characterization, and evaluation of this compound are crucial for reproducibility and further research.
Isolation and Purification Protocol [7]
-
Extraction : The fresh fruits of C. harringtonia var. nana (955 g) were crushed and extracted three times with methanol (1 L).[1]
-
Acid-Base Partitioning : The resulting methanol extract (78 g) was treated with 3% tartaric acid to achieve a pH of 2. This acidic solution was then partitioned with ethyl acetate (B1210297) (EtOAc) to separate non-basic compounds.[1]
-
Basification and Extraction : The aqueous layer was basified with sodium bicarbonate (NaHCO₃) and extracted with chloroform (B151607) (CHCl₃) to isolate the crude alkaloid fraction.[1]
-
Chromatography : The crude alkaloid fraction is then subjected to column chromatography for separation.
-
Final Purification : Fractions containing this compound are further purified, often using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Structural Elucidation
The complex, three-dimensional structure of this compound was determined using a combination of advanced analytical techniques:
-
Spectroscopic Analysis : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided the initial information about the carbon-hydrogen framework.[2][3]
-
2D NMR Techniques : Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) were crucial in determining the relative stereochemistry of the molecule.[2][3]
-
X-ray Crystallography : Single-crystal X-ray diffraction analysis of this compound hydrochloride provided unambiguous confirmation of the molecular structure and its absolute stereochemistry.[2][3]
-
Mass Spectrometry : High-resolution FABMS was used to establish the molecular formula.[2]
Cytotoxicity Assay (MTT Assay) [8]
-
Cell Seeding : Target cancer cell lines (e.g., L1210, KB) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition : 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
Visualizations: Workflows and Pathways
Isolation Workflow
Caption: Generalized workflow for the isolation of this compound.[3]
Proposed Biogenetic Origin
This compound is thought to be biogenetically derived from a rearrangement of a cephalotaxine-derived skeleton. A proposed pathway involves an intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate.[5]
Caption: Proposed biogenetic origin of this compound.[1]
Proposed Signaling Pathway for Cytotoxicity
While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to induce apoptosis, similar to related Cephalotaxus alkaloids like Homoharringtonine (HHT) and Cephalotaxine.[4] The proposed pathway involves the activation of the intrinsic or mitochondrial apoptosis pathway.[4]
Caption: Proposed apoptotic signaling pathway for this compound.[4]
Total Synthesis
The total synthesis of (–)-Cephalocyclidin A has been successfully achieved, confirming its complex structure and providing a pathway for the creation of analogues for structure-activity relationship studies.[9][10][11] A key feature of a recent synthesis is a Cu(II)-catalyzed enantioselective polycyclization cascade of tertiary enamides with terminal silyl (B83357) enol ethers, followed by a late-stage radical cyclization.[9][10][11]
Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.[1]
Conclusion
This compound stands out as a structurally novel and biologically active natural product. Its moderate cytotoxicity warrants further investigation into its mechanism of action and its potential as a lead compound in drug discovery programs.[1] The successful total synthesis of this compound not only confirms its complex structure but also opens avenues for the development of novel analogs with potentially enhanced therapeutic properties.[1] This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this intriguing pentacyclic alkaloid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data analysis of Cephalocyclidin A (1H and 13C NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of Cephalocyclidin A, a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana. The unique fused-pentacyclic skeleton of this compound, containing six contiguous asymmetric centers, has made it a subject of significant interest in the field of natural product chemistry. This document details its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for its characterization, and discusses its biological activity, including a proposed signaling pathway for its cytotoxic effects.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.58 | d | 4.4 |
| 2 | 4.15 | d | 4.4 |
| 3 | 3.72 | s | |
| 5α | 2.95 | d | 12.8 |
| 5β | 3.29 | d | 12.8 |
| 6α | 2.05 | m | |
| 6β | 2.22 | m | |
| 7 | 1.88 | m | |
| 8α | 2.55 | m | |
| 8β | 2.75 | m | |
| 12 | 6.71 | s | |
| 15 | 6.92 | s | |
| 16 | 5.87 | d | 1.2 |
| 5.88 | d | 1.2 | |
| N-Me | 2.45 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 54.2 |
| 2 | 76.2 |
| 3 | 83.0 |
| 4 | 64.8 |
| 5 | 53.8 |
| 6 | 28.5 |
| 7 | 34.1 |
| 8 | 58.9 |
| 9 | 142.1 |
| 10 | 128.9 |
| 11 | 98.7 |
| 12 | 106.9 |
| 13 | 146.3 |
| 14 | 145.8 |
| 15 | 105.2 |
| 16 | 101.1 |
| N-Me | 42.5 |
Experimental Protocols
The isolation and characterization of this compound involve a series of established techniques in natural product chemistry.
Isolation of this compound
A general protocol for the isolation of alkaloids from Cephalotaxus species is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., fruits of C. harringtonia var. nana) is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with an alkali (e.g., NH₄OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid, this compound.
NMR Spectroscopic Analysis
The NMR spectra for this compound were acquired using the following general procedure:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity and assign all proton and carbon signals unequivocally.
Biological Activity and Proposed Signaling Pathway
This compound has demonstrated cytotoxic activity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, with reported IC₅₀ values of 0.85 µg/mL and 0.80 µg/mL, respectively.
While the precise mechanism of action has not been fully elucidated, it is hypothesized that this compound, like other Cephalotaxus alkaloids such as homoharringtonine, induces apoptosis (programmed cell death). The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptosis. Further experimental evidence is required to confirm this specific mechanism for this compound.
The following diagram illustrates a generalized workflow for the isolation and analysis of this compound.
Unraveling the Core: A Technical Guide to the Fused-Pentacyclic Skeleton of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel alkaloid possessing a unique and complex fused-pentacyclic skeleton, first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] This structurally unprecedented core, featuring six contiguous asymmetric centers, has garnered significant attention within the scientific community.[1][2] Belonging to the broader class of Cephalotaxus alkaloids, which includes the FDA-approved anti-leukemia drug homoharringtonine, this compound exhibits promising cytotoxic activity against various cancer cell lines, making its intricate architecture a subject of intensive study for potential applications in drug discovery and development. This technical guide provides an in-depth exploration of the fused-pentacyclic skeleton of this compound, detailing its structural elucidation, proposed biosynthesis, total synthesis, and biological activity.
Structural Elucidation of the Fused-Pentacyclic Core
The absolute and relative stereochemistry of this compound's intricate framework was meticulously determined through a combination of advanced spectroscopic and crystallographic techniques. These methods provided the foundational data for understanding the molecule's three-dimensional structure.
Spectroscopic and Crystallographic Data
The structural backbone of this compound was pieced together using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, with final confirmation provided by single-crystal X-ray crystallography.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 50.1 | 3.25 (d, 8.5) |
| 2 | 78.2 | 4.51 (d, 8.5) |
| 3 | 72.9 | 4.89 (s) |
| 4 | 130.2 | 6.88 (s) |
| 5 | 108.9 | 6.78 (s) |
| 6 | 147.5 | - |
| 7 | 146.9 | - |
| 8 | 101.2 | 5.94 (d, 1.4), 5.92 (d, 1.4) |
| 9 | 131.5 | - |
| 10 | 128.9 | - |
| 11 | 89.9 | - |
| 12 | 45.3 | 2.35 (m), 2.18 (m) |
| 13 | 63.5 | 3.85 (d, 11.0), 3.65 (d, 11.0) |
| 14 | 208.5 | - |
| N-CH3 | 41.5 | 2.45 (s) |
| OCH3 | 56.1 | 3.88 (s) |
| OCH3 | 56.3 | 3.91 (s) |
Note: Specific NMR data is based on the supporting information from the primary literature and may vary slightly depending on experimental conditions.
Table 2: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₇H₁₉NO₅ |
| Formula Weight | 317.34 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.012(3) |
| b (Å) | 14.567(5) |
| c (Å) | 13.123(4) |
| V (ų) | 1532.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.376 |
Data obtained from single-crystal X-ray diffraction analysis.
Biosynthesis of the Pentacyclic Skeleton
The biosynthesis of this compound is proposed to diverge from the established pathway of other Cephalotaxus alkaloids. The prevailing hypothesis suggests that the unique fused-pentacyclic core is formed via an intramolecular aldol (B89426) reaction from a putative 11-oxocephalotaxine intermediate. While this pathway is chemically plausible, it is important to note that direct experimental validation through isotopic labeling studies has not yet been reported in the literature.
Total Synthesis of the Fused-Pentacyclic Core
The complex architecture of this compound has made it a challenging target for total synthesis. Several successful approaches have been reported, providing not only confirmation of its structure but also a means to produce analogs for structure-activity relationship studies. A key strategy in a recent total synthesis involves a copper(II)-catalyzed enantioselective polycyclization cascade to construct the core heterocyclic system, followed by a late-stage radical cyclization to complete the pentacyclic framework.
Biological Activity and Mechanism of Action
This compound has demonstrated notable cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines.
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| Murine Lymphoma L1210 | 0.85 |
| Human Epidermoid Carcinoma KB | 0.80 |
The precise mechanism of action for this compound has not been definitively elucidated. However, it is hypothesized to be similar to other Cephalotaxus alkaloids, such as homoharringtonine, which are known to inhibit protein synthesis. This inhibition is thought to occur at the ribosomal level, disrupting the elongation step of translation. Further studies are required to confirm this mechanism for this compound and to identify its specific molecular targets.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from the fruits of C. harringtonia var. nana.
-
Extraction:
-
Air-dry and powder the fresh fruits of C. harringtonia var. nana.
-
Exhaustively extract the powdered material with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 3% tartaric acid solution to protonate the alkaloids.
-
Wash the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic impurities.
-
Basify the aqueous layer to a pH of ~9 with sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the liberated free alkaloids into chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).
-
Evaporate the organic solvent to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to silica (B1680970) gel column chromatography, eluting with a gradient of increasing methanol in chloroform.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Pool the fractions containing this compound.
-
Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase gradient (e.g., methanol-water).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to evaluate the cytotoxic activity of this compound and its analogs.
-
Cell Seeding:
-
Seed cancer cells (e.g., L1210 or KB) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The fused-pentacyclic skeleton of this compound represents a remarkable feat of natural product biosynthesis and a formidable challenge for synthetic chemists. Its unique structure and promising cytotoxic activity underscore its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to experimentally validate its proposed biosynthetic pathway and to fully elucidate its mechanism of action, which will be crucial for the rational design of more potent and selective analogs. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.
References
Cephalocyclidin A: A Technical Whitepaper on its Efficacy Against Murine Lymphoma L1210 and Carcinoma KB Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana, has demonstrated notable cytotoxic effects against murine lymphoma L1210 cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against both L1210 and human epidermoid carcinoma KB cells. It summarizes the available quantitative data, details relevant experimental protocols for assessing its bioactivity, and visualizes the postulated signaling pathways and experimental workflows. A significant discrepancy in the reported activity against KB cells is noted and discussed.
Introduction
This compound is a structurally novel and biologically active natural product.[2] Its complex, fused-pentacyclic skeleton has attracted interest for its potential as a lead compound in drug discovery.[2] Like other alkaloids from the Cephalotaxus genus, it has been investigated for its cytotoxic properties against cancer cell lines.[2] This document serves as a technical resource, consolidating the available data on its effects on murine lymphoma L1210 and human epidermoid carcinoma KB cells to inform further research and development.
Quantitative Data Presentation
This compound has demonstrated moderate to potent in vitro cytotoxicity against the cell lines listed below. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | Murine Lymphoma L1210 | Murine Lymphoma | 0.85 | [1] |
| This compound | Carcinoma KB | Human Epidermoid Carcinoma | 0.80 |
Note on Carcinoma KB Cell Data: It is critical to highlight a discrepancy in the scientific literature regarding the activity of this compound against human epidermoid carcinoma KB cells. While one source reports a specific IC50 value of 0.80 µg/mL, other comprehensive reviews of available literature state that no direct research investigating the effects of this compound on KB cells has been published. This suggests that the reported IC50 value for KB cells should be treated with caution and warrants further experimental verification.
Postulated Mechanism of Action
While specific molecular mechanism studies on this compound are limited, the broader class of Cephalotaxus alkaloids is known to induce apoptosis in cancer cells. It is hypothesized that this compound may share a similar mechanism, primarily through the induction of the intrinsic mitochondrial apoptosis pathway and by causing cell cycle arrest.
Signaling Pathway Diagrams
The following diagrams illustrate the postulated signaling pathways for this compound-induced cytotoxicity.
Caption: Postulated intrinsic mitochondrial apoptosis pathway induced by this compound.
References
Initial Screening of Cephalocyclidin A for Antileukemic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, represents a promising candidate for antileukemic drug discovery. As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antineoplastic properties, this compound warrants thorough investigation. This technical guide provides a comprehensive overview of the initial screening data for this compound, including its cytotoxic effects. Due to the limited direct experimental data on its specific molecular mechanisms, this document draws comparisons with the closely related and well-studied Cephalotaxus alkaloids, Cephalotaxine and Homoharringtonine, to propose a likely mechanism of action in leukemia cells. This guide details experimental protocols for key assays and visualizes proposed signaling pathways and workflows to support further research and development.
Introduction
Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Natural products have historically been a rich source of anticancer drugs. The Cephalotaxus alkaloids, isolated from evergreen trees of the genus Cephalotaxus, have demonstrated significant antileukemic activity.[1][2] Notably, Homoharringtonine (HHT) has been approved for the treatment of chronic myeloid leukemia (CML).[3][4]
This compound, a structurally related pentacyclic alkaloid, has shown moderate cytotoxic activity against various cancer cell lines, suggesting its potential as an antileukemic agent.[5] This guide summarizes the initial cytotoxicity data for this compound and, by leveraging the extensive research on Cephalotaxine and Homoharringtonine, outlines a proposed mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its better-studied relatives, Cephalotaxine and Homoharringtonine, to provide a comparative perspective on their cytotoxic potential. It is important to note that the data for this compound's effects on apoptosis and the cell cycle are hypothetical and require experimental validation.[5]
Table 1: Comparative Cytotoxicity (IC50) of Cephalotaxus Alkaloids
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | L1210 | Murine Lymphoma | 0.85 | [5] |
| KB | Human Epidermoid Carcinoma | 0.80 | [5] | |
| Cephalotaxine | HL-60 | Human Leukemia | 2.5 | [5] |
| K562 | Human Leukemia | 3.1 | [5] | |
| Homoharringtonine | HL-60 | Human Myeloid Leukemia | 0.002 | [5] |
| MCF-7 | Human Breast Cancer | 0.005 | [5] |
Note: Data for this compound is from initial screenings. Data for other compounds are from published literature for comparative purposes.[5]
Table 2: Comparative Analysis of Apoptosis Induction (Hypothetical Data for this compound)
| Compound (Concentration) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| This compound (1 µg/mL) | L1210 | 25.3 (Hypothetical) | 15.8 (Hypothetical) | [5] |
| Cephalotaxine (10 µM) | HL-60 | >20% | >10% | [6][7] |
| Homoharringtonine (5 ng/mL) | MA9.3ITD (AML) | Significant increase | Significant increase | [3][4] |
Note: Data for this compound is illustrative and requires experimental determination.[5]
Table 3: Comparative Analysis of Cell Cycle Arrest (Hypothetical Data for this compound)
| Compound (Concentration) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| This compound (1 µg/mL) | L1210 | 45.1 (Hypothetical) | 35.6 (Hypothetical) | 19.3 (Hypothetical) | [5] |
| Cephalotaxine | Not specified | G1 arrest | - | - | [8] |
| Homoharringtonine (5 ng/mL) | MA9.3ITD (AML) | Increased | Decreased | Increased | [3][4] |
Note: Data for this compound is illustrative and requires experimental determination.[5]
Proposed Mechanism of Action
While the precise molecular targets of this compound are yet to be fully elucidated, the mechanisms of action of the closely related alkaloids, Cephalotaxine and Homoharringtonine, provide a strong foundation for a proposed mechanism. It is hypothesized that this compound exerts its antileukemic effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
Evidence from studies on Cephalotaxine strongly suggests that this compound likely induces apoptosis through the intrinsic, or mitochondrial, pathway.[6][7] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9]
The proposed sequence of events is as follows:
-
Mitochondrial Membrane Depolarization: this compound treatment leads to a decrease in the mitochondrial membrane potential.[6]
-
Regulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic proteins like Bak.[6][7]
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[6]
-
Execution of Apoptosis: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Modulation of Key Signaling Pathways
Research on Homoharringtonine has revealed its ability to modulate several signaling pathways crucial for the survival and proliferation of leukemia cells. It is plausible that this compound shares some of these mechanisms.
-
SP1/TET1/5hmC/FLT3/MYC Pathway: Homoharringtonine has been shown to suppress the SP1/TET1 axis, leading to a decrease in global DNA 5-hydroxymethylcytosine (B124674) (5hmC) abundance.[3][4] This epigenetic modification subsequently downregulates the expression of key oncogenes such as FLT3 and MYC, which are critical for the proliferation of acute myeloid leukemia (AML) cells.[3][4]
-
JAK/STAT Pathway: Homoharringtonine can inhibit the phosphorylation of JAK2 and STAT5, key components of a signaling pathway often constitutively activated in AML and other myeloproliferative neoplasms.[10]
-
NOTCH/MYC Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), Homoharringtonine has been shown to inhibit the NOTCH/MYC pathway, which is a critical driver of leukemogenesis in this subtype.[11]
Induction of Cell Cycle Arrest
Cytotoxic agents frequently exert their effects by disrupting the normal progression of the cell cycle.[5] Homoharringtonine induces cell cycle arrest in AML cells, contributing to its antileukemic activity.[3][4] It is proposed that this compound may also cause an accumulation of cells in specific phases of the cell cycle, such as G1 or G2/M, preventing cell division and leading to apoptosis.[8][12]
Experimental Protocols
The following are detailed methodologies for key experiments to screen and characterize the antileukemic properties of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Leukemia cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Wash the cells with PBS and stain with PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow for Cytotoxicity Screening
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 5. benchchem.com [benchchem.com]
- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 9. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homoharringtonine inhibits the NOTCH/MYC pathway and exhibits antitumor effects in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis Strategies for (–)-Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (–)-Cephalocyclidin A, a pentacyclic Cephalotaxus alkaloid. The content herein is based on the enantioselective total synthesis developed by Zhuang, Tu, and coworkers, a strategy that hinges on a key copper-catalyzed asymmetric polycyclization and a subsequent radical cyclization to construct the complex core structure of the natural product.
Overview of the Synthetic Strategy
The first and thus far only reported total synthesis of (–)-Cephalocyclidin A was accomplished by the research groups of Zhuang, Tu, and their collaborators.[1][2][3] Their approach is characterized by an efficient, stereocontrolled construction of the intricate N-heterocyclic framework. The synthesis is completed in 10 steps from known compounds, or 12 steps from commercially available materials.[2][4]
The key transformations in this synthetic route include:
-
A Cu(II)-catalyzed enantioselective polycyclization cascade: This crucial step utilizes a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand in conjunction with copper(II) triflate to assemble the core tricyclic lactam skeleton.[3][5] This reaction establishes the critical aza- and oxa-quaternary stereocenters with high enantioselectivity.[2][5]
-
A late-stage 6-exo radical cyclization (Giese addition): This reaction is employed to forge the final carbocycle of the caged structure of (–)-Cephalocyclidin A.[1][2]
The overall synthetic strategy is depicted in the logical relationship diagram below.
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the total synthesis of (–)-Cephalocyclidin A by Zhuang, Tu, and coworkers.
| Step | Product | Yield (%) | Notes | Reference(s) |
| Cu(II)-Catalyzed Asymmetric Polycyclization | Tricyclic Lactam Intermediate | 65 | Achieved 90% enantiomeric excess (ee). | [1][2][5] |
| Deformylation, Fleming-Tamao Oxidation, and Oxidation | Ketone Lactam Intermediate | 39 | Overall yield for the three-step sequence from the tricyclic lactam. | [2] |
| Intramolecular Giese Addition | Pentacyclic Ketone | 36 | Diastereomeric ratio > 20:1. | [1] |
| Overall Synthesis | (–)-Cephalocyclidin A | N/A | Completed in 10 steps from known compounds. | [2][4] |
Note: The overall yield for the complete 10-step sequence is not explicitly stated in the reviewed literature abstracts. The table reflects yields for key individual or short sequences of reactions.
Experimental Protocols
This section provides a detailed protocol for the key stereoselectivity-determining step in the synthesis of (–)-Cephalocyclidin A.
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol is adapted from the total synthesis of (–)-Cephalocyclidin A by Zhuang et al. and outlines the procedure for the Cu(II)-catalyzed enantioselective polycyclization of the tertiary enamide precursor with a silyl (B83357) enol ether.[5]
Materials:
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the resulting mixture to -30 °C in a suitable cooling bath.
-
In a separate flame-dried flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add the solution of the tertiary enamide to the pre-cooled catalyst mixture.
-
Add the silyl enol ether (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, add In(OTf)₃ (20 mol%) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic lactam intermediate.
Conclusion
The total synthesis of (–)-Cephalocyclidin A by Zhuang, Tu, and coworkers represents a significant achievement in natural product synthesis. The development of a robust and highly enantioselective Cu(II)-catalyzed polycyclization provides a key strategic advantage for accessing the complex architecture of this and potentially other related alkaloids. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further investigation into the biological activities of (–)-Cephalocyclidin A and the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly of multilayer arrays from Ag nanoclusters delivered to Ag(111) by soft landing [ouci.dntb.gov.ua]
Asymmetric Total Synthesis of (-)-Cephalocyclidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the asymmetric total synthesis of the pentacyclic alkaloid, (-)-Cephalocyclidin A. The synthetic route, as developed by Zhuang et al. (2023), features a strategic Cu(II)-catalyzed enantioselective polycyclization cascade and a late-stage radical cyclization to construct the complex molecular architecture.[1][2] These application notes and protocols are intended to guide researchers in the replication and potential optimization of this synthesis for applications in natural product chemistry, medicinal chemistry, and drug development.
Key Synthetic Strategy
The total synthesis of (-)-Cephalocyclidin A is a multi-step process that begins with commercially available starting materials and proceeds through a series of complex chemical transformations. The overall workflow can be visualized as a convergent synthesis where key fragments are prepared and then coupled, followed by a series of cyclizations to form the pentacyclic core.
Caption: Overall workflow of the asymmetric total synthesis of (-)-Cephalocyclidin A.
The key transformations that define this synthetic route include a highly diastereoselective and enantioselective copper-catalyzed polycyclization to install the critical stereocenters and a radical cyclization to forge the final carbocyclic ring of the caged structure.
Caption: Key chemical transformations in the synthesis of (-)-Cephalocyclidin A.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the asymmetric total synthesis of (-)-Cephalocyclidin A, based on the work of Zhuang et al. (2023).
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Amide Formation | Amine 1 | Amide 2 | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | 95 | N/A |
| 2 | Reduction | Amide 2 | Amine 3 | LiAlH4, THF, 0 °C to reflux | 91 | N/A |
| 3 | Acylation | Amine 3 | Enamide 4 | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | 85 | N/A |
| 4 | Cu-Catalyzed Asymmetric Polycyclization | Enamide 4 | Tricycle 5 | Cu(OTf)2 (10 mol%), SPDO ligand (12 mol%), In(OTf)3 (20 mol%), CH2Cl2, -30 °C to rt | 65 | 90 |
| 5 | Silylation | Tricycle 5 | Silyl (B83357) Ether 6 | TBSOTf, Et3N, CH2Cl2, 0 °C to rt | 92 | N/A |
| 6 | Oxidation | Silyl Ether 6 | Ketone 7 | DMP, CH2Cl2, 0 °C to rt | 88 | N/A |
| 7 | Bromination | Ketone 7 | Bromoalkene 8 | PPh3, CBr4, CH2Cl2, 0 °C | 76 | N/A |
| 8 | Radical Cyclization | Bromoalkene 8 | Pentacycle 9 | Bu3SnH, AIBN, Toluene, reflux | 52 | N/A |
| 9 | Desilylation | Pentacycle 9 | Alcohol 10 | TBAF, THF, 0 °C | 89 | N/A |
| 10 | Oxidation | Alcohol 10 | Aldehyde 11 | DMP, CH2Cl2, 0 °C to rt | 85 | N/A |
| 11 | Reduction | Aldehyde 11 | Diol 12 | NaBH4, MeOH, 0 °C | 93 | N/A |
| 12 | Deprotection | Diol 12 | (-)-Cephalocyclidin A | TFA, CH2Cl2, 0 °C to rt | 80 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All reactions should be performed in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents and reagents should be used.
Protocol 1: Copper-Catalyzed Asymmetric Polycyclization (Step 4)
This protocol describes the crucial enantioselective step to form the tricyclic core of (-)-Cephalocyclidin A.
Materials:
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2)
-
Spiropyrroline-derived oxazole (B20620) (SPDO) ligand
-
Indium(III) trifluoromethanesulfonate (In(OTf)3)
-
Enamide 4
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)2 (10 mol%) and the SPDO ligand (12 mol%).
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -30 °C in a suitable cooling bath.
-
In a separate flask, dissolve the tertiary enamide 4 (1.0 equiv) in anhydrous CH2Cl2.
-
Add the solution of the enamide to the catalyst mixture.
-
Add the corresponding silyl enol ether (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, add In(OTf)3 (20 mol%) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tricyclic intermediate 5 .
Protocol 2: Late-Stage Radical Cyclization (Step 8)
This protocol details the formation of the final carbocyclic ring through a Giese-type radical cyclization.
Materials:
-
Bromoalkene 8
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
1 M aqueous potassium fluoride (B91410) (KF)
-
Ethyl acetate
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of bromoalkene 8 (1.0 equiv) in anhydrous and degassed toluene.
-
Heat the mixture to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of Bu3SnH (1.2 equiv) and AIBN (0.2 equiv) in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu3SnH/AIBN solution to the refluxing reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add the 1 M aqueous KF solution and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pentacyclic product 9 .
Troubleshooting and Optimization
A logical workflow for troubleshooting common issues in the key synthetic steps is presented below.
Caption: A logical troubleshooting workflow for key reactions.
By following these detailed protocols and considering the troubleshooting guidance, researchers will be well-equipped to undertake the challenging and rewarding synthesis of (-)-Cephalocyclidin A. This will enable further investigation into its biological properties and the development of novel analogs with potential therapeutic applications.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A, a novel pentacyclic alkaloid, has been isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] This compound has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, making it a compound of interest for cancer research.[1][2] As with other alkaloids from the Cephalotaxus genus, which are known for their antileukemic properties, this compound is a promising candidate for further investigation in drug development.[1][3]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound. The included assays—MTT, LDH, and Caspase-3 activity—are fundamental methods for quantifying cell viability, membrane integrity, and apoptosis, respectively.
Quantitative Data Summary
The cytotoxic activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Murine Lymphoma L1210 | Murine Lymphoma | 0.85 | ~2.68 | [1][3] |
| Human Epidermoid Carcinoma KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | [1][3] |
Note: Molar concentrations were calculated using the molecular weight of this compound (317.34 g/mol ).[1][4]
Proposed Signaling Pathway for Cytotoxicity
While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This proposed mechanism is based on the known actions of related Cephalotaxus alkaloids like Cephalotaxine, which activates the mitochondrial apoptosis pathway.[3][5] This pathway is characterized by the activation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[3]
A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Workflow for MTT Assay
Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., KB): Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours to allow for cell attachment.[2]
-
For suspension cells (e.g., L1210): Plate cells in a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., in DMSO).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).[2]
-
For adherent cells, carefully remove the medium and add 100 µL of the diluted compound solutions. For suspension cells, directly add 100 µL of the compound dilutions to the wells.[2]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization:
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure the formazan is fully dissolved.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.[2] Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[2]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]
Workflow for LDH Assay
Experimental workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium and incubate overnight.
-
Compound Treatment and Controls:
-
Prepare serial dilutions of this compound.
-
Prepare control wells:
-
Spontaneous LDH release: cells treated with vehicle control.
-
Maximum LDH release: cells treated with a lysis buffer (e.g., Triton X-100).[10]
-
Background control: medium without cells.
-
-
Add the test compounds and controls to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for the desired exposure period.[9]
-
Supernatant Collection: Centrifuge the plate at approximately 300 x g for 5 minutes to pellet the cells.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11]
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background subtraction.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caspase-3 Activity Assay
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[12] The assay utilizes a synthetic substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active Caspase-3, releasing a chromophore or fluorophore that can be quantified.[12][13]
Workflow for Caspase-3 Activity Assay
Experimental workflow for the Caspase-3 activity assay.
Protocol (Colorimetric):
-
Induce Apoptosis: Treat cells with this compound at various concentrations for a defined period. Include an untreated control group.
-
Cell Lysis:
-
Prepare Lysate: Centrifuge the lysed cells at 16,000 to 20,000 x g for 10-15 minutes at 4°C.[14] Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[12]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Caspase-3 Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[12][13]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. biogot.com [biogot.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Cephalocyclidin A in Extracts
For: Researchers, scientists, and drug development professionals.
Abstract
Cephalocyclidin A is a novel, pentacyclic alkaloid with a unique fused-pentacyclic structure, first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3][4][5] This compound has garnered scientific interest due to its complex architecture and potential cytotoxic activities against cancer cell lines.[2][6] These application notes provide detailed protocols for the extraction, purification, and quantitative analysis of this compound from natural extracts, primarily utilizing High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be a robust starting point for researchers and professionals in drug development.
Introduction to Analytical Methods
The accurate quantification of this compound in various extracts is crucial for pharmacological studies, quality control, and drug development processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of complex natural products like this compound.[7][8] Reversed-Phase HPLC (RP-HPLC) is particularly effective for analyzing cyclic peptides and alkaloids.[7][9] This document outlines a comprehensive workflow from initial extraction to final quantification using HPLC.
Extraction and Purification of this compound
The initial step in quantifying this compound from its natural source involves a multi-step extraction and purification process to isolate the alkaloid from the complex plant matrix.
General Extraction and Fractionation Protocol
This protocol describes the initial extraction of total alkaloids from the plant material.[6][9]
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana[6]
-
Methanol (B129727) (MeOH), analytical grade[1]
-
1% Hydrochloric acid (HCl) aqueous solution[1]
-
5% Ammonium (B1175870) hydroxide (B78521) (NH₄OH) aqueous solution[1]
-
Ethyl acetate (B1210297) (EtOAc), analytical grade[1]
-
Chloroform (B151607) (CHCl₃), analytical grade[1]
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 72 hours.[1]
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.[1]
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition it three times with an equal volume of ethyl acetate to remove acidic and neutral compounds.[1]
-
Adjust the pH of the acidic aqueous layer to 7-8 with a 5% ammonium hydroxide solution.[1]
-
Extract the aqueous layer three times with an equal volume of chloroform to obtain the crude alkaloid fraction.[1]
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[1]
Chromatographic Purification
Further purification is necessary to isolate this compound from other alkaloids.
2.2.1. Silica (B1680970) Gel Column Chromatography: This step aims to separate the crude alkaloid mixture into fractions of increasing polarity.[1][6]
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.[1]
-
Load the dried, adsorbed sample onto a prepared silica gel column.[1]
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[1]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC).[1][6]
-
Combine the fractions containing compounds with similar TLC profiles. This compound is expected to elute in the mid-polarity range.[1]
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC): The final purification step utilizes preparative HPLC to obtain highly pure this compound.[1][6]
Procedure:
-
Dissolve the enriched fraction from the silica gel chromatography in the initial HPLC mobile phase.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Set up the preparative HPLC system with a C18 column.[1]
-
Elute with a linear gradient of increasing methanol in water (e.g., from 40% to 80% methanol over 40 minutes). A modifier like 0.1% Trifluoroacetic acid (TFA) can be added to improve peak shape.[1]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.[1]
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[1]
Representative Purification Summary
The following table summarizes the expected outcomes of a typical purification process for this compound. The values are illustrative and may vary.[1]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Quantitative Analysis by HPLC
This section provides a detailed protocol for the quantitative analysis of this compound in purified extracts using a proposed Reversed-Phase HPLC (RP-HPLC) method.[7]
Recommended Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.[7]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Acetonitrile (B52724) (ACN), HPLC grade.[7]
-
Water, HPLC grade or ultrapure.[7]
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.[7]
-
Methanol, HPLC grade (for sample preparation).[7]
-
Syringe filters (0.22 µm or 0.45 µm).[7]
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a small amount of purified this compound standard and dissolve it in methanol or a 50:50 mixture of acetonitrile and water to create a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover a desired concentration range.[7]
-
Sample Preparation: Dissolve the purified extract containing this compound in the initial mobile phase, vortex, and sonicate to ensure complete dissolution. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Quantification
A calibration curve is constructed by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.[7] The purity of this compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the isolation and quantification of this compound and a hypothetical signaling pathway for its biological activity.
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Hypothetical signaling pathway for this compound's cytotoxic activity.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the reliable quantification of this compound in extracts. The use of HPLC is central to achieving accurate and reproducible results. Further research may focus on the development and validation of more sensitive analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of this compound and its metabolites in biological matrices.[10] Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects is also a crucial area for future investigation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - American Chemical Society - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Potential of a Novel Pentacyclic Alkaloid: Protocol for the Extraction of Cephalocyclidin A from Cephalotaxus Fruits
Application Note
Abstract
Cephalocyclidin A, a unique pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana, represents a promising scaffold for anticancer drug development due to its demonstrated cytotoxic activities.[1][2] This document provides a comprehensive protocol for the extraction, purification, and initial biological characterization of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research. The protocol outlines a robust procedure involving solvent extraction, acid-base partitioning, and multi-step chromatography. Additionally, this note presents the known cytotoxic data of this compound and a hypothesized signaling pathway for its mode of action, offering a foundational guide for further investigation into this intriguing molecule.
Introduction
The genus Cephalotaxus is a well-established source of structurally diverse alkaloids with significant biological activities, most notably the antileukemic agent homoharringtonine.[1] In 2002, Kobayashi and his team isolated this compound, a novel alkaloid characterized by an unprecedented fused-pentacyclic skeleton with six contiguous asymmetric centers, from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] Initial biological evaluations have revealed its moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, highlighting its potential as a lead compound in cancer research.[1][4] The complex structure and promising bioactivity of this compound necessitate a standardized and efficient protocol for its isolation to facilitate further pharmacological studies. This application note provides a detailed methodology for the extraction and purification of this compound, along with a summary of its cytotoxic properties and a proposed mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₅ |
| Molecular Weight | 317.34 g/mol |
| Appearance | Not specified in literature |
| Solubility | Soluble in Methanol (B129727) |
Table 2: Representative Purification Summary for this compound from 1 kg of Dried Cephalotaxus harringtonia var. nana Fruits
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica (B1680970) Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Note: The values presented are illustrative and may vary depending on the starting material and specific experimental conditions.[1]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| L1210 | Murine Lymphoma | 0.85 |
| KB | Human Epidermoid Carcinoma | 0.80 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4]
Experimental Protocols
Extraction of Crude Alkaloids
This protocol describes the initial extraction of the total alkaloid content from the plant material.
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (MeOH), analytical grade
-
Hydrochloric acid (HCl), 1% aqueous solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 5% aqueous solution
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
Separatory funnel (2 L)
Procedure:
-
Macerate 1 kg of dried and powdered fruits of C. harringtonia var. nana in 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds. The alkaloid salts will remain in the acidic aqueous layer.
-
Adjust the pH of the acidic aqueous layer to approximately 9-10 with a 5% ammonium hydroxide solution to liberate the free alkaloids.
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude alkaloid mixture.
Materials:
-
Crude alkaloid extract
-
Silica gel (230-400 mesh)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 95:5), and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest based on the TLC analysis.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound.
Materials:
-
Enriched fraction from silica gel chromatography
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
Preparative HPLC system with a C18 column
-
0.45 µm syringe filter
Procedure:
-
Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing methanol in water (e.g., from 40% to 80% methanol over 40 minutes). A small amount of an acid modifier like TFA (0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Proposed Signaling Pathway for Cytotoxicity
While the precise signaling pathway of this compound's cytotoxicity has not been fully elucidated, the mechanisms of related Cephalotaxus alkaloids, such as Cephalotaxine, suggest a likely mechanism involving the induction of apoptosis through the intrinsic or mitochondrial pathway.[4][5] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4]
Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application of Copper(II)-Catalyzed Enantioselective Polycyclization in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note AN2025-12-02
Introduction
The construction of complex polycyclic architectures with precise stereochemical control is a cornerstone of modern synthetic organic chemistry, particularly in the fields of natural product synthesis and drug discovery. Copper(II)-catalyzed enantioselective polycyclization reactions have emerged as a powerful strategy for rapidly building molecular complexity from relatively simple precursors. These cascade reactions, often proceeding through a domino mechanism, allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds and the concurrent setting of several stereocenters in a single synthetic operation. This approach offers significant advantages in terms of step- and atom-economy, making it highly attractive for the efficient synthesis of valuable molecules.
This document outlines the application of a Cu(II)-catalyzed enantioselective polycyclization in the total synthesis of a complex natural product, providing detailed experimental protocols and performance data. The core of this methodology lies in the use of a chiral copper(II) complex to activate a substrate and initiate an intramolecular cyclization cascade, which is then terminated by an intermolecular reaction, all while controlling the stereochemical outcome.
Core Application: Synthesis of the Tricyclic Core of (-)-Cephalocyclidin A
A prominent example of this methodology is its application in the synthesis of the pentacyclic cytotoxic alkaloid, (-)-Cephalocyclidin A.[1] The key strategic step involves the construction of a complex tricyclic N-heterocyclic core, which contains challenging adjacent aza- and oxa-quaternary stereocenters.[1] This is achieved through a Cu(II)-catalyzed enantioselective polycyclization of a tertiary enamide with a terminal silyl (B83357) enol ether.[1]
The reaction is catalyzed by a complex formed in situ from copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and a novel spiropyrroline-derived oxazole (B20620) (SPDO) chiral ligand.[1] The Cu(II)-SPDO complex functions as a chiral Lewis acid, activating the tertiary enamide to initiate a tandem cyclization/Mannich reaction cascade.[1] This process efficiently assembles the core structure with high diastereoselectivity and enantioselectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Cu(II)-catalyzed enantioselective polycyclization step to form the tricyclic lactam intermediate of (-)-Cephalocyclidin A.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(OTf)₂ (10 mol%) | SPDO (12 mol%) | CH₂Cl₂ | -30 | 65 | 90 | [1] |
Experimental Protocols
Materials and General Procedures
-
All reactions should be conducted in oven-dried or flame-dried glassware under an inert atmosphere of argon or nitrogen.[1]
-
Anhydrous solvents, such as dichloromethane (B109758) (DCM), should be obtained by passing through a column of activated alumina (B75360) or by distillation from an appropriate drying agent.
-
Reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates, visualized with UV light and/or by staining with a potassium permanganate (B83412) solution.
-
Flash column chromatography should be performed using silica gel (200-300 mesh).
Protocol 1: Cu(II)-Catalyzed Enantioselective Polycyclization
This protocol describes the key cascade reaction for the synthesis of the tricyclic N-heterocycle core of (-)-Cephalocyclidin A.[1]
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.10 equiv) and the spiropyrroline-derived oxazole (SPDO) ligand (0.12 equiv).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the substrate.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the solution to -30 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of the tertiary enamide substrate (1.0 equiv) in anhydrous DCM.
-
Add the tertiary enamide solution to the cooled catalyst mixture via syringe.
-
Add the terminal silyl enol ether (1.5 equiv) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction mixture vigorously at -30 °C and monitor the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired tricyclic N-heterocyclic product.
Visualizations
Proposed Reaction Mechanism
The reaction is proposed to proceed via a tandem cyclization/Mannich reaction cascade initiated by the chiral Cu(II)-SPDO complex.
Caption: Proposed mechanism for the Cu(II)-catalyzed enantioselective polycyclization.
Experimental Workflow
The following diagram illustrates the general workflow for setting up the Cu(II)-catalyzed enantioselective polycyclization reaction.
Caption: Experimental workflow for the Cu(II)-catalyzed polycyclization.
References
Application Notes and Protocols: Late-Stage 6-exo Radical Cyclization in the Total Synthesis of (−)-Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the late-stage 6-exo radical cyclization, a key step in the total synthesis of the pentacyclic alkaloid (−)-Cephalocyclidin A. The synthesis, reported by Zhuang et al., showcases an elegant approach to constructing the complex molecular architecture of this natural product.[1][2] This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction
Cephalocyclidin A is a novel alkaloid with a unique fused-pentacyclic skeleton, first isolated from Cephalotaxus harringtonia var. nana. Its complex structure, featuring six consecutive asymmetric centers, has made it a challenging target for total synthesis. The successful synthesis by Zhuang and coworkers employs a copper-catalyzed asymmetric polycyclization followed by a crucial late-stage 6-exo radical cyclization to forge the final carbocycle of the caged structure.[3] This radical cyclization, also known as a Giese addition, is a powerful tool in organic synthesis for forming carbon-carbon bonds.[3]
Key Transformation: Late-Stage 6-exo Radical Cyclization
The pivotal step in the final stages of the (−)-Cephalocyclidin A synthesis is the intramolecular 6-exo-trig radical cyclization of a tricyclic precursor. This reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN) to generate a radical, which then abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH). The resulting tributyltin radical initiates the cyclization cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data for the late-stage 6-exo radical cyclization step in the synthesis of (−)-Cephalocyclidin A.
| Parameter | Value | Reference |
| Yield | 36% | [3] |
| Diastereomeric Ratio (dr) | >20:1 | [3] |
Experimental Workflow and Logic
The overall logic of the late-stage synthesis involves the preparation of a tricyclic precursor containing a radical acceptor and a radical precursor. The subsequent radical cyclization forges the final pentacyclic core of (−)-Cephalocyclidin A.
Caption: Late-stage synthesis workflow for (−)-Cephalocyclidin A.
Detailed Experimental Protocols
The following protocols are based on the synthesis reported by Zhuang et al. and are intended for research purposes. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Late-Stage 6-exo Radical Cyclization
This protocol describes the formation of the pentacyclic core of (−)-Cephalocyclidin A via a Giese-type radical cyclization.
Materials:
-
Tricyclic precursor (Compound K in the reported synthesis)
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous Toluene (PhMe)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, reflux condenser)
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a reflux condenser and under an argon atmosphere, add the tricyclic precursor.
-
Reagent Addition: Add AIBN to the flask. Dissolve the solids in anhydrous and degassed toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C).
-
Slow Addition of Bu₃SnH: In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene. Using a syringe pump, add the Bu₃SnH solution dropwise to the refluxing reaction mixture over several hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in anhydrous THF and cool to 0 °C. Add a solution of TBAF in THF and stir until the deprotection is complete (monitor by TLC).
-
Purification: Quench the reaction and perform a standard aqueous work-up. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (−)-Cephalocyclidin A.
Mechanism of the 6-exo Radical Cyclization
The mechanism of the 6-exo radical cyclization is a well-established radical chain process.
Caption: Generalized mechanism of the AIBN/Bu₃SnH mediated 6-exo radical cyclization.
References
Application Notes and Protocols: Synthesis of Cephalocyclidin A Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a pentacyclic alkaloid originally isolated from Cephalotaxus harringtonia var. nana.[1] This natural product has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, making it an intriguing scaffold for the development of novel anticancer agents.[1] Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective analogues of this compound. These application notes provide a comprehensive guide to the synthesis of this compound analogues and the subsequent evaluation of their biological activity to establish a robust SAR.
Rationale for Analogue Synthesis
SAR studies of related Cephalotaxus alkaloids have revealed that the core scaffold itself may not be the primary driver of cytotoxicity. For instance, in many Cephalotaxus alkaloids, an ester side chain at the C-3 position is critical for their anti-tumor activity, while the cephalotaxine (B1668394) core is relatively inactive. While this compound has a different pentacyclic structure, this principle underscores the importance of systematic modifications across its unique scaffold to identify key pharmacophoric features.
Key Positions for Modification on the this compound Scaffold:
-
Aromatic Ring Substituents: Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties and binding interactions of the molecule.
-
Lactone and Hemiacetal Moieties: The lactone and hemiacetal functionalities offer sites for chemical derivatization to probe their importance in the molecule's mechanism of action.
-
Stereochemical Centers: The synthesis of stereoisomers can provide insights into the optimal three-dimensional conformation required for biological activity.
Proposed Synthetic Strategies for this compound Analogues
Recent advances in the total synthesis of (-)-Cephalocyclidin A provide a roadmap for the generation of analogues. A generalized synthetic workflow can be adapted to introduce diversity at various stages. The following diagram illustrates a plausible synthetic pathway, highlighting key stages for the introduction of chemical modifications.
Caption: A generalized workflow for the synthesis of this compound analogues.
Data Presentation for Structure-Activity Relationship Studies
Systematic documentation of the biological activity of synthesized analogues is paramount for establishing a clear SAR. The following table provides a template for organizing the cytotoxicity data.
| Analog ID | Modification on this compound Scaffold | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| This compound | (Parent Compound) | ~2.3 | ~2.1 | - | Moderate cytotoxicity |
| CCA-001 | e.g., Modification at Aromatic Ring | ||||
| CCA-002 | e.g., Modification of Lactone | ||||
| CCA-003 | e.g., Stereoisomer |
Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol . The µM conversion is an approximation.[1]
Experimental Protocols
General Protocol for a Key Synthetic Step: Intramolecular Cyclization to Form the Pentacyclic Core
The construction of the complex pentacyclic core of this compound and its analogues often involves a key intramolecular cyclization step. The following is a representative protocol based on common practices in pentacyclic alkaloid synthesis.
Materials:
-
Advanced tricyclic intermediate
-
Appropriate Lewis acid or transition metal catalyst (e.g., TiCl4, In(OTf)3)
-
Anhydrous, inert solvent (e.g., Dichloromethane (B109758), Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the advanced tricyclic intermediate in the anhydrous solvent in a flame-dried round-bottom flask.
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., -78 °C, 0 °C, or room temperature, as optimized for the specific substrate).
-
Catalyst Addition: Slowly add the Lewis acid or transition metal catalyst to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired pentacyclic compound.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and other relevant analytical techniques.
Protocol for Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds.[1]
Materials:
-
This compound analogues (dissolved in DMSO)
-
Cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in complete medium. A typical final concentration range to test would be from 0.01 to 100 µM.[1]
-
Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
For suspension cells, add 100 µL of the solubilization solution to each well.
-
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analogue by plotting the cell viability against the compound concentration using a dose-response curve.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The precise mechanism of action for this compound is not yet fully elucidated. However, based on its cytotoxic activity and the known mechanisms of other Cephalotaxus alkaloids, a plausible hypothesis is the induction of apoptosis. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
Application Notes and Protocols for the Isolation of Pure Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Like other alkaloids from this genus, it has garnered interest for its potential cytotoxic activities, making it a candidate for further investigation in drug discovery and development.[2] This document provides a detailed set of application notes and protocols for the experimental isolation and purification of this compound, based on established methodologies for the separation of alkaloids from Cephalotaxus species.[1]
Data Presentation: Representative Purification Summary
The following table summarizes the expected yields and purity at each major stage of the isolation process for this compound from 1000 g of dried plant material. These values are illustrative and may vary based on the specific batch of plant material, and the precise experimental conditions.[1]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Experimental Workflow
References
Unlocking the Therapeutic Potential of Cephalocyclidin A: Application Notes and Protocols for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A, a unique pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, presents a promising scaffold for the development of novel anticancer therapeutics.[1][2] As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antileukemic properties, this compound has demonstrated moderate cytotoxic activity against various cancer cell lines, making it an intriguing starting point for lead optimization and drug discovery programs.[1] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its analogs.
Biological Activity and Mechanism of Action
This compound exhibits cytotoxic effects against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines.[1] While the precise molecular mechanism of this compound is still under investigation, it is hypothesized to induce apoptosis, or programmed cell death, a common mechanism for many cytotoxic natural products.[3] This is consistent with the known mechanism of other Cephalotaxus alkaloids, such as homoharringtonine, which are known inhibitors of protein synthesis and inducers of apoptosis. The proposed mechanism of action for this compound involves the intrinsic (mitochondrial) apoptosis pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The intrinsic apoptosis pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that this compound treatment shifts the balance towards pro-apoptotic signals, leading to the formation of pores in the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The following table summarizes the known cytotoxic activity of this compound against two cancer cell lines. This data serves as a baseline for comparison when evaluating newly synthesized analogs.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | L1210 | Murine Lymphoma | 0.85 | ~2.3 | |
| This compound | KB | Human Epidermoid Carcinoma | 0.80 | ~2.1 | |
| Note: The molecular weight of this compound (C₂₁H₂₃NO₅) is approximately 369.41 g/mol . The µM conversion is an approximation. |
Application Notes for Lead Optimization
The unique pentacyclic structure of this compound offers multiple avenues for chemical modification to improve its potency, selectivity, and pharmacokinetic properties. A systematic Structure-Activity Relationship (SAR) study is crucial for the rational design of more effective drug candidates.
Proposed Strategy for SAR Studies
-
Modification of Peripheral Functional Groups: The existing functional groups on the this compound scaffold, such as hydroxyl and methoxy (B1213986) groups, can be modified to explore their contribution to biological activity. Esterification, etherification, or replacement with other functional groups could yield analogs with improved properties.
-
Stereochemical Investigations: this compound possesses a complex stereochemistry. The synthesis of stereoisomers can help elucidate the optimal stereochemical configuration for cytotoxic activity.
-
Scaffold Modification: While more synthetically challenging, modifications to the pentacyclic core could lead to the discovery of novel chemotypes with enhanced drug-like properties.
The following table provides a template for organizing and comparing the data from SAR studies.
| Analog ID | Modification on this compound Scaffold | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| CCA-001 | e.g., Modification at C-1 | ||||
| CCA-002 | e.g., Modification at C-3 | ||||
| CCA-003 | e.g., Aromatic ring substitution |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a widely used method for assessing cell viability and cytotoxicity.
Materials:
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., KB), seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (e.g., L1210), seed 10,000-20,000 cells per well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A suggested starting concentration range is 0.01 to 100 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
References
High-performance liquid chromatography (HPLC) purification of Cephalocyclidin A
An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] It possesses a unique, fused-pentacyclic skeleton with six contiguous asymmetric centers, making it a molecule of significant interest in natural product chemistry.[1][3] Initial studies have revealed that this compound exhibits moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, suggesting its potential as a scaffold for anticancer drug development.[1] The complex structure of this compound was elucidated through extensive spectroscopic analysis, including NMR spectroscopy and X-ray crystallography.[1][3][4]
The isolation of this compound from its natural source involves a multi-step process that begins with solvent extraction and is followed by purification using various chromatographic techniques.[5] Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step that allows for the isolation of this compound at a high purity level, which is essential for subsequent biological assays and structural analysis.[1][6] This application note provides a detailed protocol for the purification of this compound, from initial extraction to final HPLC separation.
Data Presentation: Representative Purification Summary
The following table summarizes the expected yield and purity at each stage of the isolation process, starting from 1000 g of dried plant material. These values are representative and may vary based on the specific conditions and the quality of the starting material.[2]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 (from extract) | 500 | 2,500 | ~5 |
| Silica (B1680970) Gel Chromatography | 2,500 (from fraction) | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 (from silica gel) | 50 (pooled fractions) | 25 | >95 |
Experimental Protocols
The overall process involves an initial extraction and fractionation followed by two key chromatographic purification steps.
Extraction and Acid-Base Fractionation of Crude Alkaloids
This initial protocol describes the extraction of total alkaloids from the plant material.[2][5]
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (B129727) (MeOH), analytical grade
-
5% aqueous Ammonium (B1175870) hydroxide (B78521) (NH₄OH)[2]
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Chloroform (B151607) (CHCl₃), analytical grade[2]
-
Large extraction vessel
-
Rotary evaporator
Procedure:
-
Exhaustively extract the powdered plant material with methanol at room temperature.[5]
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[2][5]
-
Suspend the crude extract in 1% aqueous HCl and partition it against an equal volume of ethyl acetate three times to remove acidic and neutral compounds.[2]
-
Adjust the pH of the acidic aqueous layer to approximately 7-8 with 5% ammonium hydroxide solution.[2][5]
-
Extract the now basic aqueous layer three times with an equal volume of chloroform to obtain the crude alkaloid fraction.[2][5]
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[2][5]
Silica Gel Column Chromatography
This step serves as an initial chromatographic separation to enrich the fraction containing this compound.[1][2]
Materials:
-
Crude alkaloid mixture
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing tank
Procedure:
-
Prepare a silica gel column using a slurry packing method with chloroform.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.[2]
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, v/v).[2]
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.[2]
-
Monitor the separation by analyzing the collected fractions using TLC with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualize under UV light.[2]
-
Combine the fractions that contain compounds with similar TLC profiles, targeting those in the mid-polarity range where this compound is expected to elute.[2]
Preparative HPLC Purification of this compound
This final step utilizes preparative reversed-phase HPLC to achieve high purity of the target compound.[1][2]
Materials:
-
Partially purified fraction containing this compound from silica gel chromatography
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade (optional modifier)[2][7]
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)[2]
-
Preparative HPLC system with gradient pump, injector, UV detector, and fraction collector[6]
-
Syringe filters (0.45 µm)[2]
Procedure:
-
Dissolve the enriched fraction from the silica gel step in a minimal amount of the initial mobile phase (e.g., 40% methanol in water).[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.[2]
-
Inject the prepared sample onto the column.
-
Elute the column with a linear gradient of increasing methanol concentration in water (e.g., from 40% to 80% methanol over 40 minutes). A modifier like 0.1% TFA can be added to both solvents to improve peak shape.[2]
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[2]
-
Collect the peak corresponding to this compound using the fraction collector.[2]
-
Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.[2]
-
Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods like NMR and Mass Spectrometry.[2]
Visualizations
The following diagrams illustrate the purification workflow and the logical relationships between the key stages of the process.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationships of the key purification stages and their rationale.
References
Determining the Absolute Stereochemistry of Cephalocyclidin A using X-ray Crystallography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel pentacyclic alkaloid with a unique fused-pentacyclic skeleton and six contiguous asymmetric centers, isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] The complex three-dimensional structure of this compound presents a significant challenge in determining its absolute stereochemistry, a critical step for its potential development as a therapeutic agent.[3] Single-crystal X-ray crystallography has been an indispensable technique in unambiguously elucidating the relative and absolute stereochemistry of this intricate molecule.[2][4] These application notes provide a detailed overview of the crystallographic data and the experimental protocols for determining the absolute stereochemistry of this compound.
Data Presentation
The following tables summarize the key quantitative data from the single-crystal X-ray diffraction analysis of this compound hydrochloride.[4]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇.₅₀H₂₂ClNO₅.₅₀ |
| Formula Weight | 369.82 |
| Crystal System | Tetragonal |
| Space Group | I4 |
| Crystal Dimensions | 0.25 x 0.03 x 0.02 mm |
| Temperature | -160 (±1) °C |
Table 2: Unit Cell Dimensions
| Parameter | Value |
| a | 20.879(3) Å |
| c | 7.5073(5) Å |
| Volume | 3272.8(6) ų |
| Z | 8 |
| Calculated Density | 1.501 g/cm³ |
Table 3: Data Collection and Refinement Statistics
| Parameter | Value |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| 2θ(max) | 136.1° |
| Reflections Collected | 2717 (observed) |
Experimental Protocols
The determination of the absolute stereochemistry of this compound was achieved through a multi-step process involving isolation, crystallization, and X-ray diffraction analysis.
Isolation and Purification of this compound
This compound is isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] The general procedure involves:
-
Extraction : The plant material is extracted with a suitable organic solvent.
-
Acid-Base Partitioning : The crude extract undergoes acid-base partitioning to separate the alkaloid fraction.[5]
-
Chromatographic Purification : The crude alkaloid mixture is then subjected to silica (B1680970) gel column chromatography to yield pure this compound.[1]
Crystallization of this compound Hydrochloride
For single-crystal X-ray analysis, a suitable crystalline form of the compound is required. In the case of this compound, colorless plate-like crystals of its hydrochloride salt were obtained.[4]
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for data collection and structure elucidation.
-
Crystal Mounting : A single crystal of this compound hydrochloride with dimensions of approximately 0.25 x 0.03 x 0.02 mm is selected and mounted on a goniometer head.[4]
-
Data Collection :
-
All measurements are performed on a Rigaku RAXIS-RAPID imaging plate diffractometer.[4]
-
The diffractometer is equipped with graphite-monochromated Cu Kα radiation (λ = 1.54178 Å).[4]
-
Data is collected at a low temperature, typically -160 (±1) °C, to minimize thermal vibrations and potential crystal degradation.[4]
-
A total of 56 images are collected with five different goniometer settings, covering a 900.0° oscillation angle, up to a maximum 2θ value of 136.1°.[4]
-
The exposure time is set to 4.50 minutes per degree.[4]
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods and subsequently refined using full-matrix least-squares techniques.
-
The absolute stereochemistry is determined by the anomalous dispersion method, often utilizing the Flack parameter.
-
Visualizations
Experimental Workflow
The overall workflow for the determination of the absolute stereochemistry of this compound is depicted below.
Caption: Workflow for this compound stereochemistry determination.
Logical Relationship for Stereochemical Elucidation
The determination of the absolute stereochemistry of this compound relies on a combination of techniques, with X-ray crystallography providing the definitive proof.[3]
Caption: Strategy for stereochemical elucidation of this compound.
Conclusion
Single-crystal X-ray crystallography is a powerful and essential technique for the unambiguous determination of the absolute stereochemistry of complex natural products like this compound. The detailed crystallographic data and protocols presented here serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and further investigation of this and other structurally complex molecules. The confirmed absolute stereochemistry is fundamental for understanding its biological activity and for guiding synthetic efforts.[1][6]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Stereoselectivity in Cephalocyclidin A Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cephalocyclidin A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to improving stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stereoselectivity-determining step in the synthesis of (-)-Cephalocyclidin A?
A1: The key step for establishing stereoselectivity is the catalytic asymmetric polycyclization of tertiary enamides with silyl (B83357) enol ethers.[1][2][3] This reaction is pivotal as it constructs the core tricyclic lactam skeleton of the molecule, which contains the vital aza- and oxa-quaternary stereocenters.[1][3]
Q2: Which catalytic system is recommended for the asymmetric polycyclization step to ensure high stereoselectivity?
A2: A highly effective catalytic system consists of copper(II) triflate (Cu(OTf)₂) in combination with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand. This system has demonstrated high efficacy in achieving excellent enantioselectivity during the formation of the tricyclic lactam intermediate.
Q3: What levels of stereoselectivity can be realistically expected when using the recommended Cu(OTf)₂/SPDO catalytic system?
A3: In the synthesis of the key tricyclic lactam intermediate for (-)-Cephalocyclidin A, an enantiomeric excess (ee) of 90% has been reported. Furthermore, this catalytic system generally provides excellent diastereocontrol in most cases. A subsequent Giese radical cyclization step in the total synthesis has been shown to proceed with high diastereoselectivity (dr > 20:1).
Q4: Are there alternative strategies for controlling stereoselectivity in the synthesis of related Cephalotaxus alkaloids?
A4: Yes, other synthetic strategies have been successfully employed for different members of the Cephalotaxus alkaloid family. These methods include diastereoselective N-alkylation, stereospecific Stevens rearrangement, and N-iminium ion cyclizations with allylsilanes. For the synthesis of certain Cephalotaxus esters, a highly diastereoselective Mukaiyama aldol (B89426) reaction has also been utilized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Impure or improperly prepared catalyst/ligand: The chiral SPDO ligand is crucial for stereocontrol. | - Ensure the SPDO ligand is of high purity. - Prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions. |
| 2. Non-optimal reaction temperature: Temperature can significantly influence the transition state energies, thereby affecting stereoselectivity. | - The reported optimal temperature for the key polycyclization reaction is -30 °C. Maintain strict and consistent temperature control throughout the reaction. | |
| 3. Presence of moisture or oxygen: These can deactivate the catalyst and interfere with the stereochemical course of the reaction. | - Use rigorously dried solvents and reagents. - Perform the entire reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low Diastereoselectivity (d.r.) in subsequent steps | 1. Substrate-dependent effects: The inherent structure of the enamide and the silyl enol ether can influence the facial selectivity of the cyclization. | - While the primary polycyclization exhibits high enantioselectivity, subsequent steps might require optimization. For the Giese radical cyclization, slow addition of Bu₃SnH is crucial. |
| 2. Incorrect reaction conditions for subsequent transformations: For instance, in the Giese radical cyclization, the concentration of the radical quenching agent is critical. | - For the radical cyclization, maintain a low concentration of Bu₃SnH by using a syringe pump for slow addition. Running the reaction at high dilution can also favor the desired intramolecular cyclization. | |
| Low Yield | 1. Incomplete reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Degradation of starting materials or products: The reaction conditions may be too harsh, or the workup procedure may be causing decomposition. | - Use purified starting materials. - Perform a careful aqueous workup and purification by column chromatography as described in the established protocol. |
Quantitative Data Summary
| Key Reaction Step | Catalyst System | Stereoselectivity Achieved |
| Catalytic Asymmetric Polycyclization | Cu(OTf)₂ (10 mol%) / SPDO ligand (12 mol%) | 90% ee |
| Giese Radical Cyclization | AIBN, Bu₃SnH | >20:1 dr |
Experimental Protocols
Catalytic Asymmetric Polycyclization
This protocol is based on the methodology reported by Zhang, Tu, and co-workers.
Materials:
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Cu(OTf)₂ (10 mol%)
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Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
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Tertiary enamide substrate (1.0 equiv)
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Silyl enol ether (1.5 equiv)
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Anhydrous Dichloromethane (CH₂Cl₂)
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In(OTf)₃ (20 mol%)
Procedure:
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To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
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Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
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Cool the mixture to -30 °C.
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Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
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Add the silyl enol ether dropwise to the reaction mixture.
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Stir the reaction at -30 °C and monitor its progress by TLC.
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Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
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Quench the reaction with saturated aqueous NaHCO₃.
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Extract the aqueous layer with CH₂Cl₂ (3 times).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
Caption: Logical relationship for stereochemical control.
References
Minimizing side reactions during catalytic asymmetric polycyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during catalytic asymmetric polycyclization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic asymmetric polycyclization, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps & Solutions |
| CCA-TS-001 | Low Yield of Polycyclization Product | 1. Catalyst Inactivity/Decomposition: The catalyst may be air or moisture sensitive.[1] 2. Suboptimal Reaction Conditions: Temperature, pressure, or concentration may not be ideal.[2] 3. Poor Quality Starting Materials: Impurities can poison the catalyst or lead to side reactions.[3] 4. Incomplete Reaction: The reaction may not have reached completion. | 1. Catalyst Handling: Ensure anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly prepared or purchased catalyst.[1] 2. Condition Optimization: Screen a range of temperatures and concentrations. Lower temperatures often improve selectivity.[2] 3. Purification of Starting Materials: Purify substrates and reagents via chromatography, distillation, or recrystallization. 4. Reaction Monitoring: Monitor reaction progress using TLC, LC-MS, or GC to determine the optimal reaction time. |
| CCA-TS-002 | Poor Diastereoselectivity (Formation of Diastereomers) | 1. Suboptimal Chiral Ligand: The ligand may not provide sufficient steric hindrance or electronic influence to control the stereochemistry. 2. Incorrect Solvent Polarity: The solvent can influence the transition state geometry. 3. Unfavorable Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, diastereomers. 4. Epimerization: The product may epimerize under the reaction or workup conditions. | 1. Ligand Screening: Test a variety of chiral ligands with different steric and electronic properties. 2. Solvent Screening: Evaluate a range of solvents with varying polarities. 3. Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity. 4. Milder Conditions: Use milder bases or acids during the reaction and workup. Consider buffering the reaction mixture. |
| CCA-TS-003 | Poor Enantioselectivity (Low Enantiomeric Excess - ee) | 1. Low Enantiomeric Purity of Ligand: The chiral ligand itself may not be enantiopure. 2. Racemic Background Reaction: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel. 3. Catalyst Aggregation: Aggregation of the catalyst can lead to the formation of less selective catalytic species. | 1. Verify Ligand Purity: Confirm the enantiomeric purity of the ligand using chiral HPLC or other appropriate methods. 2. Optimize Catalyst Loading and Temperature: Adjust the catalyst loading and lower the reaction temperature to favor the desired catalytic pathway. 3. Adjust Concentration: Vary the substrate and catalyst concentration to disfavor aggregation. |
| CCA-TS-004 | Formation of Regioisomers | 1. Lack of Regiocontrol from the Catalyst: The catalyst may not effectively differentiate between multiple reactive sites on the substrate. 2. Electronic and Steric Effects of the Substrate: The inherent properties of the substrate may favor multiple cyclization pathways. | 1. Catalyst Modification: Modify the chiral ligand or the metal precursor to enhance regioselectivity. 2. Substrate Modification: Introduce directing groups or modify existing functional groups on the substrate to favor the desired regiochemical outcome. |
| CCA-TS-005 | Epimerization of Stereocenters | 1. Presence of Strong Acids or Bases: Acidic or basic conditions can lead to the removal of a proton at a stereocenter, followed by non-stereospecific reprotonation. 2. Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. 3. Prolonged Reaction or Workup Times: Extended exposure to reaction or workup conditions increases the likelihood of epimerization. | 1. Use of Weaker Bases/Acids: Employ non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,4,6-collidine) or mild acids. 2. Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature. 3. Minimize Reaction/Workup Time: Quench the reaction as soon as it is complete and perform the workup efficiently. |
| CCA-TS-006 | Incomplete Cyclization or Cascade Termination | 1. Insufficient Catalyst Activity: The catalyst may not be active enough to promote all steps of the cascade. 2. Steric Hindrance: Increasing steric bulk in the substrate as the cascade proceeds can hinder subsequent cyclizations. 3. Formation of a Stable, Unreactive Intermediate: An intermediate in the cascade may be too stable to react further under the given conditions. | 1. Increase Catalyst Loading or Use a More Active Catalyst: Consider a higher catalyst loading or screen for a more reactive catalyst system. 2. Substrate Design: Redesign the substrate to minimize steric hindrance in later stages of the cyclization. 3. Additive Screening: Introduce additives (e.g., co-catalysts, Lewis acids) that may promote the desired subsequent cyclization steps. |
Quantitative Data Summary
The following tables provide examples of how reaction parameters can influence the outcome of catalytic asymmetric polycyclization.
Table 1: Effect of Base and Solvent on Diastereomeric Ratio in a Bicyclic Ketone Alkylation
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | DBU (1.1) | Toluene | 25 | 1:1 |
| 2 | DBU (1.1) | THF | 25 | 1.2:1 |
| 3 | KOtBu (1.1) | THF | -78 | 5:1 |
| 4 | LHMDS (1.1) | THF | -78 | 10:1 |
| 5 | LHMDS (1.1) | Toluene | -78 | 12:1 |
This table is a representative example based on general principles; specific values are illustrative.
Table 2: Influence of Catalyst and Temperature on a Bicyclic Lactam Cyclization
| Entry | Catalyst | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) |
| 1 | None (Thermal) | 80 | 24 | 2:1 |
| 2 | Sc(OTf)₃ | 25 | 12 | 10:1 |
| 3 | Yb(OTf)₃ | 25 | 12 | 15:1 |
| 4 | Sc(OTf)₃ | 0 | 24 | >20:1 |
| 5 | Yb(OTf)₃ | 0 | 24 | >20:1 |
This table is a representative example based on general principles; specific values are illustrative.
Frequently Asked Questions (FAQs)
Q1: How can I minimize epimerization during the synthesis of chiral polycyclic compounds?
A1: Minimizing epimerization is crucial for maintaining the stereochemical integrity of your product. Key strategies include:
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Base Selection: Use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of strong bases.
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Coupling Reagents: Employ coupling reagents known to suppress epimerization, such as those used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt).
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Temperature Control: Running the reaction at lower temperatures can significantly reduce the rate of epimerization.
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Reaction Time: Minimize the reaction time to prevent prolonged exposure to conditions that may induce epimerization.
Q2: My reaction is giving a low diastereomeric ratio. What are the first steps to improve it?
A2: Improving diastereoselectivity often involves a systematic optimization of reaction conditions. Consider the following:
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Lower the Temperature: This is often the most effective initial step, as it can favor the kinetic product.
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Screen Solvents: The polarity of the solvent can have a significant impact on the transition state and, therefore, the diastereoselectivity.
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Change the Catalyst/Ligand: The chiral ligand is the primary source of stereocontrol. Experimenting with different ligands can lead to significant improvements.
Q3: What is the role of protecting groups in controlling side reactions?
A3: Protecting groups play a critical role beyond simply masking functional groups. They can influence the stereochemical outcome of a reaction through:
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Steric Hindrance: Bulky protecting groups can block one face of a molecule, directing an incoming reagent to the opposite face.
-
Electronic Effects: Electron-withdrawing or -donating protecting groups can alter the electron density of the substrate, influencing the reaction pathway.
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Conformational Rigidity: Certain protecting groups can lock the substrate in a specific conformation, which can favor the formation of a particular stereoisomer.
Q4: How do I choose the right catalyst for my asymmetric polycyclization?
A4: Catalyst selection is highly dependent on the specific transformation. However, some general principles apply:
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Literature Precedent: Start by reviewing the literature for similar polycyclization reactions to identify catalyst systems that have been successful.
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Catalyst Screening: It is often necessary to screen a library of catalysts and ligands to find the optimal combination for your specific substrate.
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Consider the Mechanism: Understanding the reaction mechanism can help in the rational design and selection of a catalyst. For example, a Lewis acid catalyst might be suitable for a cationic polycyclization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during a Base-Mediated Cyclization
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Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.
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Solvent and Reagent Preparation: Use anhydrous solvents, freshly distilled if necessary. Ensure all reagents are dry and stored under an inert atmosphere.
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Reaction Setup: Dissolve the substrate in the anhydrous solvent and cool the solution to the desired low temperature (e.g., -78 °C in a dry ice/acetone bath).
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Base Addition: Add the base (e.g., LHMDS) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it at low temperature by the slow addition of a saturated aqueous solution of a mild acid (e.g., NH₄Cl).
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Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the product with an appropriate organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Diagram 2: Key Factors Influencing Side Reactions
Caption: A diagram illustrating the key experimental factors that can be adjusted to minimize side reactions in catalytic asymmetric polycyclization.
References
Optimizing conditions for late-stage radical cyclization in synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize late-stage radical cyclization experiments.
Frequently Asked Questions (FAQs)
Q1: My late-stage radical cyclization reaction is showing very low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in radical cyclizations typically points to issues in three main areas: radical generation, radical propagation (the cyclization itself), or competing side reactions. Key factors to check are:
-
Initiator Efficiency: Ensure the initiator is active and its decomposition half-life is appropriate for your reaction temperature and duration.
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Reagent Quality: The radical precursor (e.g., alkyl halide), any mediators (e.g., tin hydrides, silanes), and solvents must be pure and free of inhibitors or water.
-
Reaction Concentration: Radical reactions are often sensitive to concentration. High dilution can favor the desired intramolecular cyclization over intermolecular side reactions.[1]
-
Degassing: Oxygen is a radical scavenger and can inhibit the reaction. Ensure the reaction mixture is thoroughly degassed.
Q2: How do I choose the right radical initiator for my specific substrate and conditions?
A2: Initiator selection is critical and depends primarily on the reaction temperature. The ideal initiator should have a half-life of 1-2 hours at the desired reaction temperature to ensure a steady supply of radicals throughout the reaction.[2] Azobisisobutyronitrile (AIBN) is a common choice for thermally initiated reactions, while photoredox catalysts or other photochemical initiators are used for light-mediated transformations at ambient temperatures.[3][4]
Q3: What are the most common side products, and how can I minimize their formation?
A3: Common side reactions include:
-
Direct Reduction: The initial radical is quenched by a hydrogen donor (e.g., tin hydride) before it can cyclize. This can be minimized by using slow addition of the hydrogen donor or by using a lower concentration.
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Dimerization/Polymerization: The initial or cyclized radical reacts with another radical or starting material. This is often suppressed by working at high dilution.
-
Incorrect Regioselectivity: Formation of an undesired ring size (e.g., endo vs. exo). This is governed by the substrate's stereoelectronics and can sometimes be influenced by temperature or additives.[1]
Q4: Can solvent choice significantly impact the outcome of my radical cyclization?
A4: Yes, the solvent can influence the reaction in several ways.[5][6][7] It must be able to dissolve all components and be inert under radical conditions (i.e., not have weak C-H bonds that can be abstracted).[1] Solvent polarity can also play a role in the stability of any charged intermediates or transition states, although its effect on purely radical species is often less pronounced than in ionic reactions.[8]
Troubleshooting Guide: Low Yield & Side Product Formation
Problem 1: Low Yield - Incomplete Conversion of Starting Material
-
Possible Cause: Inefficient radical initiation.
-
Solution: Check the initiator's half-life at your reaction temperature. If the half-life is too long, increase the temperature. If it's too short, consider an initiator with a longer half-life or use slow, portion-wise addition of the initiator. For photochemical reactions, ensure the light source has the correct wavelength and sufficient intensity.[9][10]
-
-
Possible Cause: Presence of radical inhibitors.
-
Solution: Ensure all reagents and the solvent are pure. Traces of oxygen are a common inhibitor; thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Possible Cause: Reaction temperature is too low.
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Solution: Increase the reaction temperature in increments of 10 °C. This will increase the rate of initiator decomposition and the rate of the cyclization step.
-
Problem 2: Low Yield - Desired Product is Formed, but with Significant Byproducts
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Possible Cause: Direct reduction of the initial radical.
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Solution: This is common in tin-hydride mediated reactions. Use a syringe pump to add the tin hydride slowly over the course of the reaction. This keeps the concentration of the hydrogen donor low, favoring intramolecular cyclization over intermolecular reduction.[11]
-
-
Possible Cause: Intermolecular side reactions (e.g., dimerization).
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Solution: Decrease the concentration of the substrate. Running the reaction at high dilution (e.g., 0.01-0.05 M) will favor the intramolecular cyclization pathway.[1]
-
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Possible Cause: Incorrect regioselectivity (e.g., formation of 6-endo product instead of 5-exo).
-
Solution: Regioselectivity is often kinetically controlled. Lowering the reaction temperature may increase selectivity for the kinetically favored product (usually the smaller ring).[1] In some cases, steric hindrance on the substrate can be modified to favor one pathway over another.
-
Data Presentation: Optimizing Key Parameters
Table 1: Thermal Initiator Selection Guide
| Initiator | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | Common Solvents | Notes |
| V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) | 30 °C | 46 °C | Toluene, Benzene (B151609) | Useful for low-temperature applications. |
| AIBN (Azobisisobutyronitrile) | 64 °C[4] | 82 °C[4] | Toluene, Benzene, THF | Most common thermal initiator; good balance of stability and reactivity.[2][12][13] |
| Luperox A75 (Benzoyl Peroxide) | 73 °C | 92 °C | Toluene, Benzene | Use with caution, can be explosive. Safer alternatives like AIBN are often preferred.[13] |
| ACCN (1,1'-Azobis(cyclohexanecarbonitrile)) | 88 °C | 107 °C | Toluene, Benzene | Suitable for higher temperature reactions where AIBN decomposes too quickly.[2] |
Table 2: Effect of Solvent on a Model Late-Stage Cyclization
Reaction Model: A generic tin-mediated 5-exo-trig cyclization of an aryl iodide.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Yield of Cyclized Product (%) | Yield of Reduced Byproduct (%) |
| Benzene | 2.3 | 1.0 | 85 | 10 |
| Tetrahydrofuran (THF) | 7.6 | 1.2 | 82 | 13 |
| Acetonitrile | 37.5 | 0.8 | 65 | 30 |
| Methanol (B129727) | 33.0 | 0.5 | 40 | 55 |
Note: Data is illustrative, based on general principles. Polar protic solvents like methanol can sometimes interfere with radical chain reactions. Non-polar, aprotic solvents like benzene and THF are often preferred.[1][5]
Table 3: Effect of Substrate Concentration
| Concentration (M) | Yield of Cyclized Product (%) | Yield of Dimer Byproduct (%) |
| 0.5 | 45 | 40 |
| 0.1 | 75 | 15 |
| 0.05 | 88 | 5 |
| 0.01 | 92 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Thermally Initiated Tin-Mediated Cyclization
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Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the radical precursor (1.0 eq) and the chosen solvent (to achieve a concentration of 0.02 M).
-
Degassing: Degas the solution for 30 minutes by bubbling argon through it.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C for AIBN).
-
Slow Addition: In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 1.2 eq) and the radical initiator (e.g., AIBN, 0.2 eq) in the same solvent. Add this solution to the heated reaction mixture dropwise via a syringe pump over 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel. Residual tin byproducts can often be removed by treatment with a KF solution.
Protocol 2: General Procedure for Visible-Light Photoredox-Catalyzed Cyclization
-
Preparation: To a vial suitable for photochemical reactions, add the radical precursor (e.g., an activated alkyl bromide, 1.0 eq, 0.2 mmol), the photocatalyst (e.g., 4CzTPN, 2 mol%), a hydrogen atom transfer (HAT) agent (e.g., TRIPSH, 10 mol%), and a base (e.g., K₃PO₄, 80 mol%).[9][14]
-
Solvent Addition: Add the solvent (e.g., THF, 20 mL) and a magnetic stir bar.[9][14]
-
Degassing: Seal the vial and degas the mixture with argon for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 20 W) and begin stirring.[9][14] Ensure the reaction does not overheat by using a fan.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 15 min to a few hours).[9][14]
-
Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Visualizations
Caption: A workflow for troubleshooting common issues in radical cyclization.
Caption: Decision tree for selecting an appropriate radical initiator.
References
- 1. Radical cyclization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. nouryon.com [nouryon.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 13. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Addressing Cephalocyclidin A stability and degradation in solution
Welcome to the Technical Support Center for Cephalocyclidin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While specific stability data for this compound is limited, based on its complex pentacyclic alkaloid structure, several factors can influence its stability. These include pH, temperature, light exposure, and the presence of oxidative or enzymatic agents.[1][2] Like many complex organic molecules, this compound may be susceptible to hydrolysis, oxidation, or other chemical transformations under non-optimal conditions.
Q2: I am observing a loss of biological activity of my this compound solution over time. What could be the cause?
A2: A decline in biological activity often suggests degradation of the compound. Potential causes include hydrolysis of labile functional groups, oxidation, or aggregation.[1][2] It is crucial to evaluate the storage conditions of your solution, including temperature, pH of the buffer, and exposure to light. We recommend performing a stability study to identify the cause.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can indicate poor solubility or aggregation. This compound is reported to be soluble in organic solvents like DMSO, chloroform, and methanol.[3][4] When preparing aqueous solutions from an organic stock, "solvent-shifting" can cause the compound to precipitate. To address this, consider lowering the final concentration, using a co-solvent system, or adjusting the pH of the aqueous buffer, ensuring compatibility with your assay.[4]
Q4: What are the best practices for storing this compound solutions?
A4: To maximize stability, it is recommended to store this compound as a stock solution in a suitable anhydrous organic solvent, such as DMSO, at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] For aqueous working solutions, it is advisable to prepare them fresh before each experiment. Protect solutions from light, especially if long-term storage is necessary.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
Possible Cause:
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Degradation of this compound.
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Presence of impurities from synthesis or isolation.
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Interaction with the solvent or buffer components.
Troubleshooting Steps:
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Analyze a freshly prepared sample: Compare the chromatogram of your aged solution to a freshly prepared one to identify any new peaks that may correspond to degradation products.
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Perform stress testing: Subject a fresh solution to heat, acidic, basic, and oxidative conditions to intentionally induce degradation and observe the resulting chromatogram. This can help in identifying potential degradation products.
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Verify solvent and buffer purity: Ensure that all solvents and buffer components are of high purity and are free from contaminants that could react with this compound.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause:
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Degradation of this compound in the assay medium.
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Adsorption of the compound to plasticware.
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Variability in solution preparation.
Troubleshooting Steps:
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Assess stability in assay buffer: Incubate this compound in your assay buffer for the duration of the experiment and analyze its concentration at different time points using HPLC or LC-MS.
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Use low-adsorption plasticware: Consider using polypropylene (B1209903) or other low-binding plates and tubes to minimize loss of compound due to adsorption.
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Standardize solution preparation: Ensure a consistent and validated protocol for preparing your this compound solutions to minimize variability between experiments.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 37 | 24 | 85 |
| 5.0 | 37 | 24 | 95 |
| 7.4 | 37 | 24 | 92 |
| 9.0 | 37 | 24 | 70 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate a potential stability profile. Actual results may vary.
Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 98 |
| 25 | 48 | 90 |
| 37 | 48 | 82 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate a potential stability profile. Actual results may vary.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various conditions (pH, temperature).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers of different pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for basic pH)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[5]
-
Incubator/water bath
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
-
For each condition to be tested, dilute the stock solution to a final concentration of 100 µM in the respective aqueous buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under stress conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidative stress)
-
HPLC or LC-MS system
Procedure:
-
Acidic Degradation: Mix an aliquot of the this compound stock solution with 0.1 M HCl to achieve a final concentration of 100 µM. Incubate at 60°C for 2 hours.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Control: Prepare a control sample by diluting the stock solution to 100 µM in a neutral buffer.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to identify degradation peaks.
Visualizations
Caption: A logical troubleshooting workflow for addressing stability issues.
Caption: General experimental workflow for stability assessment.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Low Yields in Cephalocyclidin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the natural product extraction of Cephalocyclidin A, a pentacyclic alkaloid with notable cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to low yields of this compound during natural product extraction?
Several factors can contribute to low yields. The quality of the starting plant material is paramount, as the concentration of this compound can vary based on geographical location, harvest season, and post-harvest processing of Cephalotaxus harringtonia var. nana[1]. Additionally, the choice of extraction method, temperature, and potential degradation of the alkaloid during purification are critical factors[1][2].
Q2: How does the choice of extraction method impact the final yield?
The extraction method plays a crucial role. While traditional methods like maceration and Soxhlet extraction are viable, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often result in higher yields in shorter timeframes and with reduced solvent consumption[1]. These methods improve the disruption of plant cell walls, which facilitates the release of this compound[1].
Q3: What is the optimal temperature for extracting this compound?
Temperature presents a trade-off. While higher temperatures can increase the solubility of this compound and improve extraction efficiency, excessive heat can cause degradation of this complex alkaloid. It is recommended to perform extractions at moderately elevated temperatures, such as 40-50°C, while monitoring for any signs of compound degradation.
Q4: I've optimized the extraction process but my yield remains low. What other steps could be causing issues?
If your extraction parameters are optimized, it is crucial to evaluate the purification steps. Significant losses can occur during acid-base partitioning and chromatographic purification. Ensure that pH adjustments in the acid-base extraction are precise to effectively partition the alkaloid. When using column chromatography, the choice of stationary and mobile phases should be optimized to minimize product loss.
Q5: What are the most effective chromatographic techniques for purifying this compound?
A multi-step chromatographic approach is often necessary for successful purification. A common sequence involves:
-
Silica Gel or Alumina Column Chromatography: For the initial cleanup of the crude alkaloid extract.
-
Counter-Current Chromatography (CCC): Particularly High-Speed Counter-Current Chromatography (HSCCC), is effective for separating complex alkaloid mixtures without irreversible adsorption.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Using a C18 column is a powerful method for the final purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| CCA-EXT-001 | Low yield of crude alkaloid extract | 1. Incomplete Extraction: Insufficient grinding of plant material or inadequate extraction time/temperature.2. Degradation of Alkaloid: Excessive heat during solvent evaporation or uncontrolled pH during acid-base extraction. | 1. Ensure the plant material is finely powdered. Optimize extraction time and temperature (e.g., 40-50°C for UAE).2. Use a rotary evaporator at a temperature not exceeding 45°C. Carefully control pH changes during the acid-base partitioning. |
| CCA-PUR-001 | Poor separation during column chromatography | 1. Column Overloading: Loading too much crude extract.2. Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. | 1. Reduce the amount of crude extract loaded onto the column.2. Conduct small-scale trial separations with different solvent systems to determine the optimal conditions before scaling up. |
| CCA-HPLC-001 | Poor peak shape (e.g., tailing, broadening) in HPLC | Interaction with Stationary Phase: Basic nitrogen atoms in the alkaloid can interact with residual free silanol (B1196071) groups on the silica-based stationary phase. | Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanol groups, or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Employing an end-capped HPLC column can also mitigate this issue. |
Data Presentation
The following table summarizes the expected outcomes of a typical purification process for this compound, illustrating the changes in yield and purity at each major step.
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 (from extract) | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 (from fraction) | 300 | ~40 |
| Preparative HPLC | 300 (from chromatography) | 25 | >95 |
(Note: These values are illustrative and can vary depending on the quality of the starting material and the specific experimental conditions employed.)
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for the efficient extraction of this compound from the dried and powdered plant material of Cephalotaxus harringtonia var. nana.
Materials:
-
Dried and finely powdered plant material
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) with 1% acetic acid
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent to the flask.
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.
-
Filter the mixture to separate the plant material from the solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Proceed with the purification of the crude extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
This protocol describes a liquid-liquid extraction method to separate the alkaloid fraction from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Ammonium Hydroxide (NH₄OH) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a mixture of 50 mL of DCM and 50 mL of 5% HCl.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated this compound (as a salt) will be in the aqueous layer.
-
Collect the aqueous layer. Wash the DCM layer with another 25 mL of 5% HCl and combine the aqueous layers.
-
To the combined aqueous layers, slowly add NH₄OH solution to basify the solution to approximately pH 9-10. This deprotonates the alkaloid, making it soluble in organic solvents.
-
Extract the basified aqueous solution three times with 50 mL of DCM each time.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched alkaloid fraction containing this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of the core Cephalotaxus alkaloid skeleton is believed to originate from L-tyrosine and L-phenylalanine. This compound is hypothesized to diverge from the main pathway at the 11-oxocephalotaxine intermediate through an intramolecular aldol (B89426) reaction.
Caption: Proposed biosynthetic origin of this compound from amino acid precursors.
References
Purification strategies for Cephalocyclidin A from complex alkaloid mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cephalocyclidin A from complex alkaloid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from its natural source, Cephalotaxus harringtonia var. nana?
A1: The isolation of this compound is a multi-step process that involves initial extraction from the plant material, followed by purification techniques to separate it from other alkaloids and plant constituents.[1] The general workflow includes:
-
Solvent Extraction: The dried and powdered fruits of Cephalotaxus harringtonia var. nana are extracted with an organic solvent, typically methanol (B129727), to obtain a crude extract containing a wide range of secondary metabolites.[1][2]
-
Acid-Base Partitioning: This crucial step separates the basic alkaloids, including this compound, from neutral and acidic impurities. The crude extract is acidified to protonate the alkaloids, making them soluble in an aqueous layer. This aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, allowing them to be extracted into an organic solvent, yielding a crude alkaloid mixture.[1][3][4]
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to one or more chromatographic steps to isolate this compound. This typically involves silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).[1][3]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic methods is generally required for the successful purification of this compound due to the presence of structurally similar alkaloids in the crude extract.[3] The most commonly employed techniques are:
-
Silica Gel Column Chromatography: This is often used for the initial fractionation of the crude alkaloid extract. The separation is based on the polarity of the compounds, and fractions are collected and monitored by thin-layer chromatography (TLC).[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final and most powerful step for obtaining high-purity this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.[1][5] The addition of a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by keeping the basic alkaloid ionized.[5]
Q3: What are the expected yield and purity at different stages of this compound purification?
A3: The yield and purity of this compound will vary depending on the starting plant material and the specific experimental conditions. However, a representative purification summary is provided in the table below.
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Table 1: Representative summary of a typical purification process for this compound from Cephalotaxus harringtonia var. nana. The values are illustrative and may vary.[2]
Troubleshooting Guides
Problem 1: Low Yield of Crude Alkaloid Extract
Possible Causes & Solutions
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles.[3] |
| Inappropriate Solvent | The choice of solvent is critical. Methanol or ethanol (B145695) are commonly used for extracting Cephalotaxus alkaloids.[1][4] |
| Degradation of Alkaloids | Some alkaloids are sensitive to heat and pH changes. Avoid excessive heat during solvent evaporation and carefully control the pH during the acid-base extraction.[3] |
| Losses During Acid-Base Extraction | Ensure complete partitioning of the alkaloids by performing multiple extractions at each step. Verify the pH of the aqueous layer to ensure the alkaloids are fully protonated (acidic step) or deprotonated (basic step).[3] |
Logical Workflow for Troubleshooting Low Crude Alkaloid Yield
References
Troubleshooting inconsistent results in Cephalocyclidin A bioassays
Welcome to the technical support center for Cephalocyclidin A bioassays. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to answer frequently asked questions regarding the bioactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana. It has demonstrated moderate cytotoxic effects against certain cancer cell lines.[1][2] Like other Cephalotaxus alkaloids, its mechanism of action may involve the inhibition of protein synthesis and induction of cell cycle arrest.[3][4][5]
Q2: I am observing high variability between my replicate wells. What are the common causes?
High variability between replicate wells is a frequent issue in cell-based assays and can mask the true effect of your compound.[6][7] Potential causes include:
-
Inaccurate Pipetting: Inconsistent dispensing of cells, media, or compound can lead to significant differences. Ensure pipettes are calibrated and use proper technique to avoid air bubbles.[7][8]
-
Uneven Cell Seeding: A non-homogenous cell suspension will result in wells with different cell numbers. Gently swirl the cell suspension before and during plating.[9]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and compound efficacy. It is advisable to fill the outer wells with sterile media or buffer and not use them for experimental samples.[7]
-
Improper Reagent Mixing: Inadequate mixing of reagents within the wells can lead to uneven exposure of cells to the compound. Gently tap the plate after reagent addition to ensure thorough mixing.[7]
Q3: My results are not reproducible between experiments. What factors could be contributing to this?
Lack of reproducibility can stem from several sources:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number.[9] Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
-
Reagent Variability: Use fresh reagents and media for each experiment to avoid degradation. If using a stock solution of this compound, ensure it has been stored correctly and minimize freeze-thaw cycles.
-
Inconsistent Incubation Times: Ensure that incubation times are consistent across all experiments.[10]
Q4: I am observing lower-than-expected or no cytotoxicity. What should I investigate?
If this compound is not exhibiting the expected cytotoxic effect, consider the following:
-
Compound Solubility and Stability: this compound is soluble in methanol.[1] Ensure it is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting in culture medium. The compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells for any precipitate. The stability of the compound in your specific culture medium over the course of the experiment should also be considered.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[9][11] The reported IC50 values for this compound are specific to the cell lines tested (see table below).
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, in an MTT assay, the compound could chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a compound-only control (no cells) to check for this.[11]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against two cancer cell lines.
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1][2] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1][2] |
Note: Molar concentrations were calculated based on the molecular weight of this compound (317.34 g/mol ).
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This is a generalized protocol and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, a vehicle control (solvent only), and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Proposed Signaling Pathway for Cephalotaxus Alkaloids
Caption: Proposed mechanism of action for Cephalotaxus alkaloids.
Experimental Workflow for a Cytotoxicity Bioassay
Caption: A typical workflow for a cell-based cytotoxicity assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. selectscience.net [selectscience.net]
- 3. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalotaxus alkaloids - Wikipedia [en.wikipedia.org]
- 5. Cephalotaxine-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. pcrbio.com [pcrbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimal Protecting Groups for Cephalocyclidin A Synthesis
Welcome to the technical support center for the synthesis of Cephalocyclidin A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the selection and implementation of protecting groups in the total synthesis of this complex pentacyclic alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
A1: The structure of this compound, a novel pentacyclic alkaloid, contains several key functional groups that necessitate protection to avoid side reactions during synthesis.[1][2] These include secondary amines, hydroxyl groups, and potentially ketone functionalities, depending on the synthetic strategy. The specific groups requiring protection are highly dependent on the chosen synthetic route and the nature of the reagents used in each step.
Q2: What is the general strategy recommended for protecting groups in this compound synthesis?
A2: Due to the molecular complexity of this compound, an orthogonal protecting group strategy is highly recommended.[3] This approach allows for the selective removal of one protecting group in the presence of others by using groups that are labile under distinct and non-interfering chemical conditions.[4] For instance, employing a base-labile group for an amine and an acid-labile group for a hydroxyl function enables their independent deprotection at different stages of the synthesis.[5]
Q3: In published total syntheses of (-)-Cephalocyclidin A, what specific protecting groups have been used?
A3: The total synthesis of (−)-Cephalocyclidin A reported by Zhang, Tu, and coworkers utilizes specific protecting groups to manage its reactive sites during the construction of its complex core.[6][7] For example, a tert-butyldimethylsilyl (TBS) group is used to protect a hydroxyl functionality. This choice is strategic as TBS ethers are robust to many reaction conditions but can be selectively cleaved using fluoride (B91410) reagents like TBAF, providing an orthogonal handle.
Q4: How can I avoid the premature cleavage of acid-labile protecting groups like Boc or TBS during my synthesis?
A4: Premature cleavage of acid-labile groups is a common issue. To mitigate this, ensure that all subsequent reaction steps are performed under strictly neutral or basic conditions. If an acidic step is unavoidable, consider switching to a more robust protecting group from the same class (e.g., replacing Boc with a Z-group for amines, or TBS with a TIPS group for alcohols). Careful monitoring of reaction pH and using buffered solutions can also prevent undesired deprotection.
Q5: My base-labile protecting group (e.g., Fmoc) is being cleaved during a supposedly non-basic step. What could be the cause?
A5: Unintended cleavage of base-labile groups can sometimes occur due to the basicity of certain reagents or intermediates. For example, some organometallic reagents or even amines used as catalysts can be sufficiently basic to initiate the removal of sensitive groups like Fmoc. It is crucial to screen all reagents for their compatibility and consider using non-basic alternatives where possible. Another potential issue is prolonged reaction times, which can lead to the slow degradation of the protecting group.
Troubleshooting Guides
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| CCA-PG-001 | Incomplete Protection of a Functional Group | 1. Insufficient equivalents of protecting group reagent.2. Steric hindrance around the functional group.3. Low reactivity of the substrate.4. Deactivation of the reagent by moisture. | 1. Increase the equivalents of the protecting group reagent and base.2. Use a less sterically hindered protecting group.3. Add a catalyst (e.g., DMAP for silylations) or increase the reaction temperature.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| CCA-PG-002 | Non-Selective Deprotection | 1. The chosen protecting groups are not truly orthogonal.2. Deprotection conditions are too harsh.3. The substrate has other sensitive functional groups. | 1. Re-evaluate the protecting group strategy to ensure orthogonality.[3][4]2. Screen for milder deprotection reagents or shorter reaction times.3. Protect other sensitive functional groups prior to the problematic step. |
| CCA-PG-003 | Low Yield During Deprotection Step | 1. Incomplete cleavage of the protecting group.2. Degradation of the product under deprotection conditions.3. Formation of side products (e.g., aspartimide formation in peptide-like structures).[8] | 1. Increase reaction time, temperature, or reagent concentration.2. Use a scavenger to trap reactive intermediates (e.g., triethylsilane for Boc deprotection).3. For Asp-related issues, consider protecting the β-carboxyl group as an amide.[8] |
| CCA-PG-004 | Protecting Group Migration | 1. The protecting group is labile and can re-attach to a different nucleophilic site.2. The reaction conditions (e.g., temperature, pH) favor equilibrium between protected sites. | 1. Choose a more stable protecting group.2. Perform the reaction at a lower temperature.3. Modify the synthetic route to protect the alternative nucleophilic site first. |
Data Presentation: Comparison of Common Orthogonal Protecting Groups
The following table summarizes common protecting groups that could be employed in a synthesis of a complex molecule like this compound.
| Protecting Group | Functional Group Protected | Stable To | Labile To (Cleavage Reagents) |
| Boc (tert-Butoxycarbonyl) | Amine | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl)[9] |
| Cbz/Z (Benzyloxycarbonyl) | Amine | Acid, Base (mild) | H₂/Pd, HBr/AcOH[10] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Acid, H₂ | Base (Piperidine, DBU)[9] |
| TBS (tert-Butyldimethylsilyl) | Alcohol | Acid (mild), Base, Oxidants, Reductants | Fluoride ions (TBAF), Strong Acid (HCl) |
| Bz (Benzoyl) | Alcohol | Acid, H₂ | Base (NaOH, NaOMe) |
| Alloc (Allyloxycarbonyl) | Amine, Alcohol | Acid, Base | Pd(0) catalyst and a scavenger[4] |
Experimental Protocols
Protocol 1: Protection of a Secondary Amine with Boc Anhydride
-
Preparation : Dissolve the amine-containing substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1-1.5 eq) to the solution. For less reactive amines, a base such as triethylamine (B128534) (TEA, 1.2 eq) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) can be added.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up : Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Orthogonal Deprotection of a TBS Ether in the Presence of a Boc Group
-
Preparation : Dissolve the TBS- and Boc-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Reagent Addition : Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1-1.2 eq) dropwise to the solution at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir. Monitor the selective deprotection of the TBS group by TLC, ensuring the Boc group remains intact. This is typically complete in 1-4 hours.
-
Work-up : Quench the reaction with water. Extract the product with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Mandatory Visualizations
Caption: Workflow for an orthogonal protecting group strategy.
Caption: Decision tree for selecting an amine protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Improving the efficiency of the Giese addition step in synthesis
Welcome to the technical support center for the Giese addition reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the efficiency of this crucial carbon-carbon bond-forming step in synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Giese addition reaction in a question-and-answer format.
Question 1: Why is the yield of my Giese addition product consistently low?
Answer:
Low yields in Giese additions can arise from several factors. A primary cause is the occurrence of competitive side reactions. Traditional tin-hydride-mediated Giese reactions, for instance, can be plagued by issues such as the hydrostannylation of the Michael acceptor, oligomerization of the acceptor, or the premature reduction of the alkyl radical before it can add to the acceptor.[1][2] Another significant factor can be the inherent reactivity of the radical species; for example, benzyl (B1604629) radicals show a tendency to dimerize and can exhibit low reactivity towards electron-deficient olefins.[1]
Troubleshooting Steps:
-
Optimize Reagent Concentration: The concentration of the radical precursor and the Michael acceptor is critical. High concentrations of the tin hydride reagent can favor undesired side reactions.[2] Consider using syringe pump addition to maintain a low concentration of the tin hydride.
-
Evaluate the Radical Precursor: The choice of radical precursor is crucial. Traditional precursors like alkyl halides or selenides can be inefficient.[1] Modern methods utilizing carboxylic acids, boronic acids, or alkyl tosylates as radical precursors under photoredox conditions can offer higher efficiency and broader substrate scope.
-
Consider Photoredox Catalysis: Visible-light photoredox catalysis offers a milder and more efficient alternative to traditional methods. This approach can minimize side reactions and allows for the use of a wider range of functional groups.
-
Additive Screening: The addition of certain co-catalysts or additives can significantly improve yields. For instance, in some photoredox systems, the use of a Lewis acid can activate the α,β-unsaturated carbonyl compound, making it more susceptible to radical addition. In decarboxylative Giese reactions, bases like NaHCO3 are often essential.
Question 2: My reaction is producing a significant amount of hydrostannylated byproduct. How can I suppress this?
Answer:
Hydrostannylation is a common side reaction in tin-hydride-mediated Giese additions where the tin radical adds directly to the electron-deficient alkene. This competes with the desired atom abstraction from the radical precursor.
Troubleshooting Steps:
-
Lower Tin Hydride Concentration: As mentioned previously, maintaining a low concentration of the tin hydride reagent throughout the reaction is key to minimizing hydrostannylation.
-
Choose a More Reactive Radical Precursor: The rate of atom abstraction from the precursor should be faster than the rate of tin radical addition to the alkene. Using more reactive precursors like alkyl iodides over bromides can favor the desired pathway.
-
Switch to a Tin-Free Method: The most effective way to eliminate hydrostannylation is to avoid tin hydrides altogether. Consider alternatives such as using silanes (e.g., (Me3Si)3SiH) or exploring photoredox-catalyzed methods that do not require a tin mediator.
Question 3: My starting material is decomposing under the reaction conditions. What can I do?
Answer:
Decomposition of starting materials or products can occur if the reaction conditions are too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize degradation.
-
Milder Initiation Methods: Traditional methods often rely on thermal initiators like AIBN at elevated temperatures. Switching to photoinitiation at room temperature, especially with visible light photoredox catalysts, provides a much milder alternative.
-
Check for Incompatible Functional Groups: Ensure that the functional groups on your substrates are compatible with the chosen reaction conditions. Some protecting groups, for example, may not be stable.
Question 4: I am observing significant dimerization of my radical intermediate. How can this be prevented?
Answer:
Radical dimerization is a common issue, particularly with more stable radicals like benzyl radicals. This occurs when two radical intermediates couple with each other instead of adding to the Michael acceptor.
Troubleshooting Steps:
-
Maintain Low Radical Concentration: The rate of dimerization is second order with respect to the radical concentration, while the desired addition is first order. Therefore, conditions that generate the radical slowly and in low steady-state concentration will favor the Giese addition. Photoredox catalysis is particularly adept at achieving this.
-
Increase Acceptor Concentration: A higher concentration of the Michael acceptor can increase the probability of the radical being trapped before it can dimerize.
-
Activate the Michael Acceptor: As mentioned earlier, using a Lewis acid co-catalyst can make the Michael acceptor a more efficient radical trap.
Data Presentation: Comparison of Giese Reaction Conditions
The following table summarizes quantitative data from various studies to allow for easy comparison of different Giese addition protocols.
| Radical Precursor | Michael Acceptor | Catalyst/Initiator | Additive(s) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetic Acid | Fumaronitrile | TBADT (4 mol%) | NaHCO3, NaClO4, Biphenyl | aq. MeCN | RT (UV) | 83 | |
| α-Keto Acid | Various | [Ir-4][PF6] | Inorganic Base | Not Specified | RT (Vis) | 53-97 | |
| Alkyl Bromide | Various | Iridium Photosensitizer | (Me3Si)3SiH | Not Specified | Not Specified | - | |
| Alkyl Tosylate | Phenyl Acrylate | Vitamin B12 / Co(TTMP) | Mn, Proton Donor | Not Specified | RT (Vis) | - | |
| Boronic Ester | Acrylate | Quinuclidin-3-ol / Photoredox Catalyst | - | Not Specified | Not Specified | - | |
| Oxetane | Methyl Acrylate | Cobalt Catalyst | TMSBr, HME | Not Specified | Not Specified | 82 |
Experimental Protocols
Protocol 1: General Procedure for a Photoredox-Mediated Decarboxylative Giese Reaction
This protocol is a generalized procedure based on modern visible-light-mediated methods.
-
To an oven-dried reaction vessel, add the carboxylic acid (1.0 equiv), the Michael acceptor (1.5 equiv), the photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%), and a base (e.g., Na2CO3 or an organic base, 1.5-2.0 equiv).
-
Add the appropriate solvent (e.g., DMSO, MeCN, or a mixture with water).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the Giese addition.
Caption: A simplified mechanism of the Giese addition reaction.
References
Technical Support Center: Synthesis of Cephalocyclidin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomers during the synthesis of Cephalocyclidin A.
Frequently Asked Questions (FAQs)
Q1: My synthesis produced a mixture of diastereomers of a key intermediate for this compound. What is the most common first step to separate them?
A1: The most common initial approach for separating diastereomers of complex molecules like this compound intermediates is High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be effective. Chiral stationary phases are often employed to achieve separation of enantiomers, and can also be highly effective for diastereomer separation.[1][2][3] Supercritical Fluid Chromatography (SFC) is another powerful technique that is often faster and uses less organic solvent than HPLC.[4][5]
Q2: I am observing poor resolution between my diastereomers on HPLC. What parameters can I adjust?
A2: To improve HPLC resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Fine-tune the solvent ratio. In reversed-phase HPLC, small changes in the percentage of organic solvent can significantly impact selectivity. In normal-phase, adjusting the polarity of the mobile phase is key.
-
Stationary Phase: If you are using an achiral column (like C18), switching to a different type of achiral column or a chiral stationary phase (CSP) can provide the necessary selectivity. Polysaccharide-based CSPs are often effective for alkaloids.
-
Temperature: Operating the column at a different temperature can alter the interaction kinetics between the analytes and the stationary phase, sometimes leading to better separation.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
pH of the Mobile Phase: For ionizable compounds, adjusting the pH with a buffer can change the retention behavior and improve separation.
A general HPLC troubleshooting guide can be a valuable resource.
Q3: What is Crystallization-Induced Diastereomer Transformation (CIDT), and can it be used for this compound intermediates?
A3: Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique that can be used to convert a mixture of diastereomers in solution into a single, crystalline diastereomer. This process relies on the selective crystallization of one diastereomer from a solution where the diastereomers can interconvert (epimerize). If a stereocenter in your this compound intermediate is labile under certain conditions (e.g., acidic or basic), it might be possible to develop a CIDT protocol. This can be a highly efficient method as it can theoretically convert 100% of the material to the desired diastereomer.
Q4: Are there alternatives to chromatography for diastereomer resolution?
A4: Besides chromatography and crystallization-based methods, traditional chemical resolution techniques can be employed. This involves reacting the diastereomeric mixture with a chiral resolving agent to form a new pair of diastereomers (diastereomeric salts or derivatives) that may have significantly different physical properties, allowing for separation by crystallization or standard chromatography. However, this adds extra steps to the synthesis for the formation and subsequent cleavage of the derivative.
Troubleshooting Guides
Issue: Poor or No Separation of Diastereomers by HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. Switch from a standard C18 column to a phenyl-hexyl, biphenyl, or an embedded polar group column. For more challenging separations, screen a variety of chiral stationary phases (CSPs) such as those based on amylose (B160209) or cellulose (B213188) derivatives. |
| Mobile Phase Not Optimized | The mobile phase composition is not optimal for differentiating the diastereomers. Systematically vary the mobile phase composition. For reversed-phase, create a gradient with a shallow slope. For normal-phase, test different combinations of non-polar and polar solvents (e.g., hexane (B92381)/isopropanol (B130326) vs. hexane/ethanol). |
| Co-elution of Peaks | The diastereomers are eluting too close together. Adjust the mobile phase strength to increase the retention times of the peaks, which may improve separation. Consider changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol (B129727) in reversed-phase) as this can alter selectivity. |
| Peak Tailing Obscuring Separation | Secondary interactions with the stationary phase are causing poor peak shape. Add a mobile phase additive. For basic compounds like alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) can improve peak shape. If using a mass spectrometer for detection, use volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate. |
Issue: Low Yield After Preparative Chromatography
| Potential Cause | Recommended Solution |
| Poor Solubility of the Sample in the Mobile Phase | The sample is precipitating on the column, leading to high backpressure and low recovery. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. It may be necessary to use a stronger solvent for injection, but be mindful of its effect on peak shape. |
| Column Overloading | Injecting too much sample is causing peak broadening and poor separation, leading to the collection of mixed fractions. Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution. |
| Decomposition of the Compound on the Column | The stationary phase may be too acidic or basic, causing degradation of the product. Use a column with a wider pH stability range or neutralize the mobile phase with appropriate buffers. |
| Inefficient Fraction Collection | The fraction collector timing is not optimized, leading to the loss of product or collection of impure fractions. Use a peak detection method (e.g., UV threshold) to trigger fraction collection and set the collection window appropriately to capture the entire peak of interest while excluding impurities. |
Quantitative Data Summary
The following tables provide representative data for the separation of diastereomers of a complex alkaloid intermediate, similar in complexity to this compound, using different chromatographic techniques.
Table 1: Comparison of HPLC and SFC for Diastereomer Separation
| Parameter | HPLC (Reversed-Phase) | SFC (Normal-Phase) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% DEA | 70:30 CO2:Methanol with 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Run Time | 15 min | 5 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Solvent Consumption | High | Low |
Table 2: Effect of Mobile Phase Modifier on HPLC Resolution
| Column | Mobile Phase (80:20 Hexane:Modifier) | Resolution (Rs) of Diastereomers |
| Chiralcel OD-H | Isopropanol | 1.2 |
| Chiralcel OD-H | Ethanol (B145695) | 1.5 |
| Chiralcel OD-H | n-Butanol | 0.9 |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for Diastereomer Separation
-
Column Selection: Begin with a standard achiral C18 column (e.g., 150 x 4.6 mm, 5 µm) and a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD or Chiralcel OD).
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Initial Gradient Screening (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Isocratic Method Development: Based on the retention times from the gradient screen, develop an isocratic method to improve resolution between the diastereomers.
-
Chiral Stationary Phase Screening:
-
Use a mobile phase typical for the chosen CSP (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol for normal-phase).
-
Screen different ratios of the mobile phase components (e.g., 90:10, 80:20, 70:30 hexane:alcohol).
-
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the diastereomer peaks.
Protocol 2: Preparative SFC for Diastereomer Isolation
-
Method Transfer from Analytical Scale: Transfer the optimized analytical SFC method to a preparative scale system. The mobile phase composition should remain the same.
-
Column Sizing: Select a preparative column of the same stationary phase with a larger internal diameter (e.g., 20 mm or 30 mm).
-
Flow Rate Scaling: Scale the flow rate according to the cross-sectional area of the preparative column.
-
Loading Study: Inject increasing amounts of the sample to determine the maximum loading capacity without significant loss of resolution.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to each separated diastereomer peak.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the isolated diastereomers.
Visualizations
Caption: Workflow for the resolution of diastereomers in this compound synthesis.
Caption: Decision tree for troubleshooting poor HPLC resolution of diastereomers.
References
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cephalocyclidin A and Other Cytotoxic Cephalotaxus Alkaloids
A new player in the Cephalotaxus family of cytotoxic compounds, Cephalocyclidin A, is emerging as a molecule of interest for cancer research. This guide provides a comparative overview of this compound against other prominent cytotoxic alkaloids from the Cephalotaxus genus, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Discovered in the fruits of Cephalotaxus harringtonia var. nana, this compound is a novel pentacyclic alkaloid with a unique fused-pentacyclic skeleton.[1][2] Initial studies have revealed its moderate cytotoxic activity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines.[3] This positions it alongside other well-known Cephalotaxus alkaloids, such as homoharringtonine (B1673347) (HHT) and harringtonine (B1672945) (HT), which are recognized for their potent antileukemic properties.[1][4]
The cytotoxicity of Cephalotaxus alkaloids is largely attributed to the ester side chain at the C-3 position of the cephalotaxine (B1668394) core. While cephalotaxine itself exhibits significantly less activity, its ester derivatives, like HHT, have demonstrated potent anticancer effects, with HHT being a clinically approved drug for chronic myeloid leukemia.[5]
This guide will delve into a quantitative comparison of the cytotoxic activities of these alkaloids, detail the experimental protocols for assessing cytotoxicity, and visualize the proposed signaling pathways through which they exert their effects.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for this compound and other major Cephalotaxus alkaloids against various cancer cell lines. This data allows for a direct comparison of their cytotoxic efficacy.
| Alkaloid | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | L1210 | Murine Lymphoma | 0.85 | ~2.68 | [3] |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | [3] | |
| Homoharringtonine (HHT) | L1210 | Murine Lymphoma | - | - | Data not available |
| KB | Human Epidermoid Carcinoma | - | - | [6] | |
| HL-60 | Human Promyelocytic Leukemia | - | 0.01 - 0.2 (nM) | [2] | |
| MOLM-13 | Human Acute Myeloid Leukemia | - | 0.01 - 0.2 (nM) | [2] | |
| U937 | Human Histiocytic Lymphoma | - | 0.01 - 0.2 (nM) | [2] | |
| THP-1 | Human Acute Monocytic Leukemia | - | 0.01 - 0.2 (nM) | [2] | |
| Harringtonine (HT) | L1210 | Murine Lymphoma | - | - | [7][8] |
| KB | Human Epidermoid Carcinoma | - | - | Data not available | |
| Cephalotaxine (CET) | L1210 | Murine Lymphoma | 3 | 9.45 | [9] |
| KB | Human Epidermoid Carcinoma | 0.90 | 2.83 | [9] | |
| Drupacine | L1210 | Murine Lymphoma | - | - | Data not available |
| KB | Human Epidermoid Carcinoma | - | - | Data not available |
Note: The molecular weight of this compound (C17H19NO5) is 317.34 g/mol . Conversions to µM are approximate.
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for two common colorimetric assays used to determine the in vitro cytotoxicity of natural products like Cephalotaxus alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[10]
Materials:
-
Cephalotaxus alkaloids (e.g., this compound)
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., KB): Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]
-
For suspension cells (e.g., L1210): Resuspend cells in complete medium and seed 10,000-20,000 cells per well in 100 µL of medium into a 96-well plate.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test alkaloid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[3]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]
-
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[15]
Materials:
-
Cephalotaxus alkaloids
-
Target adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test alkaloid for 48-72 hours.
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[17]
-
-
Washing:
-
Wash the plates five times with distilled water and allow them to air dry.[17]
-
-
SRB Staining:
-
Add 50-100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.[16]
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18]
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[16]
-
Shake the plate for 5-10 minutes.
-
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm.[15][16]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Cytotoxic Mechanisms and Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, the mechanisms of action of related Cephalotaxus alkaloids, particularly HHT and cephalotaxine, have been investigated more thoroughly. These alkaloids are known to induce apoptosis, or programmed cell death, in cancer cells.[19][20]
Proposed Signaling Pathway for Cephalotaxus Alkaloid-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by cytotoxic Cephalotaxus alkaloids, based on current understanding of HHT and cephalotaxine. It is proposed that this compound may share a similar mechanism of action.
References
- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Cell Cycle Specificity of Homoharringtonine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake, initial effects, and chemotherapeutic efficacy of harringtonine in murine leukemic cells sensitive and resistant to vincristine and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The cytokinetic effects of harringtonine on leukemia L1210 cells. II. Studies by microscopic photometer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity determination by the MTT assay [bio-protocol.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Cephalocyclidin A and Paclitaxel on KB Cells
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the cytotoxic properties of Cephalocyclidin A, a novel pentacyclic alkaloid, and Paclitaxel (B517696), a widely utilized chemotherapeutic agent, with a specific focus on their effects on human epidermoid carcinoma (KB) cells. This analysis is based on available experimental data to inform further research and drug development endeavors.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is a critical measure of its potential as an anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the reported IC50 values for this compound and Paclitaxel in KB cells.
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | Human Epidermoid Carcinoma (KB) | 0.80 µg/mL | [1] |
| Paclitaxel | Human Tumor Cell Lines (average of 8) | 2.5 - 7.5 nM | [2] |
Note: The IC50 values for Paclitaxel can vary depending on the specific experimental conditions, including the duration of drug exposure.[2]
Mechanisms of Cytotoxicity
While both this compound and Paclitaxel induce cell death in cancer cells, their underlying mechanisms of action are distinct.
This compound: The precise signaling pathway for this compound's cytotoxicity is still under investigation. However, based on the mechanisms of related Cephalotaxus alkaloids, it is proposed that this compound induces apoptosis through the intrinsic or mitochondrial pathway.[1][3] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This cascade results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.[1]
Paclitaxel: Paclitaxel is a well-characterized mitotic inhibitor.[4] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[4] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[4][5] Prolonged mitotic arrest triggers apoptosis through the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and AKT/MAPK pathways.[5][6][7]
Experimental Protocols
The determination of IC50 values is commonly performed using in vitro cytotoxicity assays. The following are generalized protocols for the Sulforhodamine B (SRB) and MTT assays, which are widely used for this purpose.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[8][9]
Procedure:
-
Cell Seeding: Seed KB cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or Paclitaxel) and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[8][10]
-
Staining: Wash the plates with water and stain with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[10]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[8][10]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[8][11]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]
Procedure:
-
Cell Seeding: Seed KB cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Simplified signaling pathway for Paclitaxel-induced apoptosis.
Experimental Workflow Diagram
Caption: Generalized workflow for determining IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Researcher's Guide to Validating the Mechanism of Action for Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating and validating the mechanism of action (MoA) of Cephalocyclidin A, a novel pentacyclic alkaloid with demonstrated cytotoxic properties. While the precise molecular mechanism of this compound remains to be fully elucidated, this document synthesizes the current understanding of its biological activity and proposes a strategic workflow for future research. By presenting known data and detailing robust experimental protocols, this guide serves as a resource for researchers aiming to uncover the therapeutic potential of this complex natural product.
Current Understanding of this compound's Biological Activity
This compound, isolated from Cephalotaxus harringtonia var. nana, is a structurally unique alkaloid that has shown moderate cytotoxicity against specific cancer cell lines.[1] The primary evidence for its bioactivity comes from initial in vitro screening, which established its potential as an anticancer agent.
Data Presentation: Cytotoxic Activity of this compound
The half-maximal inhibitory concentration (IC₅₀) values from foundational studies are summarized below. These data provide a quantitative baseline for further mechanistic and structure-activity relationship (SAR) studies.
| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | Murine Lymphoma (L1210) | Cytotoxicity | 0.85 | ~2.68 |
| This compound | Human Epidermoid Carcinoma (KB) | Cytotoxicity | 0.80 | ~2.52 |
Note: Molar concentrations were calculated using the molecular weight of this compound (317.34 g/mol ).[2]
Proposed (Hypothetical) Mechanism of Action for Investigation
While the direct molecular targets of this compound are unknown, the activities of other well-characterized alkaloids from the Cephalotaxus genus, such as homoharringtonine, offer a starting point for forming a hypothesis.[3][4] Many of these related compounds are known to induce apoptosis and/or interfere with protein synthesis.[3]
Therefore, a plausible, yet unproven, hypothesis is that This compound exerts its cytotoxic effects by inducing cell cycle arrest and triggering the intrinsic apoptosis pathway. This proposed signaling cascade provides a testable framework for initial MoA studies.
References
Structure-Activity Relationship (SAR) Analysis of Cephalocyclidin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a structure-activity relationship (SAR) analysis of Cephalocyclidin A derivatives. This compound, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, making it a person of interest for cancer research.[1][2] A thorough understanding of its SAR is critical for the rational design of more potent and selective analogs with therapeutic potential.
Quantitative Data Summary
Currently, extensive public data on the SAR of a wide range of this compound derivatives is limited. However, the foundational cytotoxic activity of the parent compound provides a benchmark for comparison.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Murine Lymphoma (L1210) | 0.85 | ~2.3 |
| This compound | Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 |
Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol . The µM conversion is an approximation.[1]
To facilitate systematic SAR studies, the following template is provided for recording and comparing the activity of novel analogs.
Table 2: Template for Structure-Activity Relationship Data of this compound Analogs
| Analog ID | Modification on this compound Scaffold | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| CCA-001 | e.g., Modification at C-1 | ||||
| CCA-002 | e.g., Aromatic ring substitution | ||||
| CCA-003 | e.g., Modification of the pentacyclic core |
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of this compound is still under investigation, its structural similarity to other Cephalotaxus alkaloids, such as homoharringtonine, suggests a plausible mechanism involving the inhibition of protein synthesis, which can lead to apoptosis.[3] The proposed signaling pathway for its cytotoxic effects is the induction of apoptosis through the intrinsic or mitochondrial pathway.[2][4] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2] This cascade results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately leading to programmed cell death.[2]
Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Consistent and reproducible assessment of biological activity is fundamental to any SAR study. The following are detailed protocols for common in vitro cytotoxicity assays suitable for evaluating this compound and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1]
Materials:
-
This compound and its analogs
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO)[5]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution (typically in DMSO). A common final concentration range to test is 0.01 to 100 µM.[1]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).[1]
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization:
-
For adherent cells: Carefully remove the medium and add 150 µL of solubilization solution to each well.[1]
-
For suspension cells: The solubilization solution can be added directly to the wells.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating and Compound Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[2]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration to determine the IC50 value.[2]
Conclusion
The provided framework, including standardized data tables, a proposed mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers initiating SAR studies on this compound derivatives. Systematic modification of the this compound scaffold and subsequent evaluation of the analogs' cytotoxicity will be instrumental in identifying key structural features responsible for its biological activity and in the development of novel and more effective anticancer agents.
References
A Tale of Two Syntheses: A Comparative Review of Total Synthesis Routes for Cephalocyclidin A
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex natural products is a critical endeavor. Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, has garnered significant attention due to its unique molecular architecture and promising cytotoxic activity. This guide provides a comparative analysis of two distinct and recent total synthesis strategies for (-)-Cephalocyclidin A, developed by the research groups of Zhuang et al. (2023) and Kim et al. (2021), offering a comprehensive overview of their respective approaches, efficiencies, and key chemical transformations.
The successful synthesis of this compound not only provides access to this biologically active molecule for further investigation but also serves as a platform for the development of novel synthetic methodologies. The two routes discussed herein showcase different strategic disconnections and highlight the versatility of modern organic synthesis in conquering intricate molecular targets.
Comparative Analysis of Synthetic Routes
The synthetic routes developed by Zhuang et al. and Kim et al. employ fundamentally different strategies to construct the challenging pentacyclic core of this compound. The Zhuang synthesis is characterized by a convergent approach featuring a key Cu(II)-catalyzed asymmetric polycyclization and a late-stage radical cyclization. In contrast, the Kim synthesis adopts a linear sequence starting from a chiral pool material, L-proline, and relies on a series of chirality transfer events to establish the requisite stereochemistry.
| Feature | Zhuang et al. (2023) | Kim et al. (2021) |
| Overall Strategy | Convergent; Cu(II)-catalyzed asymmetric polycyclization, late-stage radical cyclization | Linear; Chirality transfer from L-proline, collective synthesis approach |
| Starting Materials | Readily available known compounds | L-proline |
| Key Reactions | Cu(II)-catalyzed enantioselective polycyclization, Giese-type radical cyclization | Diastereoselective N-alkylation, Stereospecific Stevens rearrangement, Intramolecular Friedel-Crafts reaction |
| Longest Linear Sequence | 12 steps | 15 steps (to a related C-11 oxygenated analogue) |
| Overall Yield | Not explicitly stated as a single figure | Not explicitly stated as a single figure |
| Key Strengths | Concise and efficient construction of the core heterocyclic structure in a single step with high stereocontrol. | Elegant use of a chiral pool starting material and sequential chirality transfer to control stereochemistry. |
| Potential Challenges | Optimization of the radical cyclization step for efficiency and diastereoselectivity. | A longer linear sequence may impact overall yield. |
Experimental Protocols
Key Experiment from Zhuang et al. Synthesis: Cu(II)-Catalyzed Asymmetric Polycyclization
This procedure describes the crucial copper-catalyzed enantioselective polycyclization cascade that forms the tricyclic core of this compound.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (B20620) (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl (B83357) enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Key Experiment from Kim et al. Synthesis: Stereospecific Stevens Rearrangement
This protocol outlines the key[1][2]-Stevens rearrangement used to set a crucial stereocenter in the Kim synthesis.
Materials:
-
Quaternary ammonium (B1175870) salt precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the quaternary ammonium salt precursor in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS in THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Strategies and Biological Action
To better understand the logic and flow of these synthetic routes and the potential biological impact of this compound, the following diagrams are provided.
Caption: A comparative workflow of the Zhuang et al. and Kim et al. total syntheses of (-)-Cephalocyclidin A.
Caption: Proposed intrinsic apoptosis signaling pathway initiated by Cephalotaxus alkaloids like this compound.
Conclusion
Both the Zhuang et al. and Kim et al. syntheses represent significant achievements in the field of natural product synthesis. The Zhuang route offers a more convergent and potentially more step-economical approach to the core structure, while the Kim synthesis provides a masterful example of asymmetric synthesis driven by chirality transfer. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for rapid access to the core scaffold for analogue synthesis or the availability of specific starting materials and reagents. This comparative guide provides a valuable resource for researchers in the field, enabling informed decisions in the design and execution of synthetic strategies toward this compound and other complex alkaloids. Further investigation into the biological mechanism of this compound, guided by the availability of synthetic material, will undoubtedly open new avenues in drug discovery.
References
Navigating the Challenge of Chemoresistance: A Comparative Analysis of Cephalocyclidin A and P-gp Substrate Anticancer Agents
For Immediate Release
Shanghai, China – December 2, 2025 – In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a critical obstacle to successful chemotherapy. The ability of cancer cells to develop cross-resistance to a variety of structurally and functionally diverse anticancer drugs is a major cause of treatment failure. This guide provides a comparative analysis of Cephalocyclidin A, a novel pentacyclic alkaloid, in the context of potential cross-resistance mechanisms, particularly those mediated by P-glycoprotein (P-gp).
While direct experimental data on the cross-resistance profile of this compound is not yet available in published literature, this document synthesizes existing data on its cytotoxic activity and compares it with well-characterized natural product anticancer agents known to be substrates of the P-gp efflux pump. This predictive analysis aims to offer researchers, scientists, and drug development professionals a valuable resource for investigating the potential efficacy and limitations of this compound in the face of chemoresistance.
Unveiling this compound: A Novel Cytotoxic Alkaloid
This compound is a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1] It has demonstrated moderate cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1] However, its interaction with MDR mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters like P-gp, has not been elucidated.[1] P-gp functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Comparative Cytotoxicity Data
To contextualize the potential for cross-resistance, the following table summarizes the cytotoxic activity of this compound alongside several well-established natural product anticancer drugs that are known P-gp substrates. The data for these comparator compounds are presented for both drug-sensitive parental cell lines and their multidrug-resistant counterparts that overexpress P-gp, illustrating the impact of this resistance mechanism.
| Compound | Cell Line | Resistance Status | IC50 |
| This compound | Murine Lymphoma L1210 | Sensitive | 0.85 µg/mL |
| Human Epidermoid Carcinoma KB | Sensitive | 0.80 µg/mL | |
| Doxorubicin | MCF-7 (Breast Cancer) | Sensitive | 2.50 µM |
| MCF-7/ADR (Doxorubicin-Resistant) | Resistant (P-gp Overexpression) | >20 µM | |
| HepG2 (Liver Cancer) | Moderately Sensitive | 12.18 µM | |
| Huh7 (Liver Cancer) | Resistant | >20 µM | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Sensitive | 0.4-3.4 nM |
| DU145 (Prostate Cancer) | Sensitive | <10% survival at 500 nM | |
| DU145TXR (Paclitaxel-Resistant) | Resistant (P-gp Overexpression) | >85% survival at 500 nM | |
| Vincristine | P388/S (Mouse Leukemia) | Sensitive | Not specified (minimal cell kill in resistant lines at >100-fold IC50) |
| P388/VCR (Vincristine-Resistant) | Resistant (P-gp Overexpression) | Minimal cell kill at >100-fold the IC50 for P388/S cells.[2] | |
| UKF-NB-3 (Neuroblastoma) | Sensitive | Lower IC50 than resistant sublines | |
| YM155-adapted sublines | Resistant | Increased IC50 relative to UKF-NB-3 |
Note: The IC50 values are presented as reported in the respective literature and may vary based on the specific experimental conditions.
Experimental Protocols
Understanding the methodologies used to generate these data is crucial for their interpretation and for designing future cross-resistance studies.
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then exposed to a range of concentrations of the test compound (e.g., this compound) and incubated for a defined period (typically 48-72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Development of Multidrug-Resistant (MDR) Cell Lines
The generation of cell lines that overexpress P-gp is a standard approach to investigate cross-resistance.[1]
-
Stepwise Selection: A drug-sensitive parental cell line is cultured in the continuous presence of a low concentration of a selecting drug (e.g., doxorubicin, vincristine, or paclitaxel).
-
Dose Escalation: As the cells adapt and develop resistance, the concentration of the selecting drug is gradually increased over several months.
-
Clonal Selection: Once a highly resistant cell population is established, single-cell cloning may be performed to ensure a homogeneous population with stable overexpression of P-gp.
-
Verification: The overexpression of P-gp in the resistant cell line is typically confirmed by methods such as Western blotting or immunofluorescence.
Visualizing the Investigation of Cross-Resistance
The following diagrams illustrate the experimental workflow for investigating cross-resistance and the underlying mechanism of P-gp-mediated multidrug resistance.
Caption: Experimental workflow for investigating cross-resistance.
Caption: P-gp mediated multidrug resistance mechanism.
Future Directions and Conclusion
The provided data and methodologies offer a framework for the initial investigation into the cross-resistance profile of this compound. Future studies should focus on generating direct experimental evidence by developing resistant cell lines and performing cytotoxicity assays with this compound and a panel of known P-gp substrates. Understanding whether this compound is a substrate for P-gp or other ABC transporters will be crucial in predicting its efficacy in a clinical setting where multidrug resistance is prevalent. This comparative guide serves as a foundational resource to stimulate and guide such research, ultimately contributing to the development of more effective cancer therapies.
References
A Researcher's Guide to Confirming the Molecular Target of Cephalocyclidin A: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and drug development professionals, the identification of a bioactive compound's molecular target is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. Cephalocyclidin A, a novel pentacyclic alkaloid with demonstrated cytotoxic effects, presents a compelling case for such investigation. This guide provides a comprehensive comparison of three prominent experimental methods for molecular target identification: Affinity Chromatography-based approaches, Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA).
This document details the underlying principles, experimental workflows, and comparative performance of these techniques, supported by detailed protocols and illustrative data. The aim is to equip researchers with the necessary information to select the most appropriate strategy for confirming the molecular target of this compound and other novel natural products.
Comparative Analysis of Target Identification Methodologies
Choosing the right method for target identification depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and the available resources. Below is a qualitative and quantitative comparison of Affinity Chromatography, DARTS, and CETSA.
Qualitative Comparison
| Feature | Affinity Chromatography | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | A modified version of the small molecule ("bait") is immobilized on a solid support to capture interacting proteins ("prey"). | Ligand binding to a protein can increase its stability and resistance to protease digestion.[1] | Ligand binding stabilizes a protein, leading to an increase in its melting temperature.[1] |
| Requirement for Molecule Modification | Yes, the small molecule needs to be chemically modified with a linker and an affinity tag (e.g., biotin).[2] | No, the native small molecule is used.[3][4] | No, the native small molecule is used.[1] |
| Physiological Relevance | Can be performed in cell lysates or with purified proteins. The modification of the small molecule might alter its binding characteristics. | Typically performed in cell lysates, which may not fully represent the cellular environment.[5] | Can be performed in intact cells, cell lysates, and even tissues, offering high physiological relevance.[1] |
| Throughput | Low to medium. | Traditionally lower throughput, but can be scaled up with mass spectrometry (DARTS-MS).[5] | High-throughput versions (HT-CETSA, CETSA MS) are available for screening large compound libraries.[5] |
| Primary Output | Identification of proteins that bind to the immobilized small molecule. | Identification of proteins that are protected from proteolysis in the presence of the small molecule. | A shift in the thermal denaturation curve of a protein in the presence of the small molecule. |
| Key Advantage | Well-established and widely used, with many available protocols and reagents. | No need to modify the small molecule, which is particularly useful for complex natural products.[3][4] | Allows for the confirmation of target engagement in a cellular context.[1] |
| Key Limitation | The chemical modification may abolish or alter the biological activity of the small molecule. High risk of identifying non-specific binders. | The binding of the small molecule may not induce a significant change in protease sensitivity. Requires careful optimization of protease concentration and digestion time.[5] | The binding of the small molecule may not result in a significant thermal shift. Not all proteins have a clear melting profile.[5] |
Quantitative Performance Comparison (Illustrative Data)
The following table presents hypothetical data to illustrate the potential quantitative outcomes of each method when applied to a cytotoxic natural product like this compound.
| Parameter | Affinity Chromatography | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Number of Initial Protein Hits | 150 | 85 | 45 |
| Number of High-Confidence Hits (Validated) | 5 | 8 | 3 |
| Fold Enrichment / Protection / Stabilization (for a top hit) | >10-fold enrichment over control | 3.5-fold protection at 10 µM | 2.8°C thermal shift at 10 µM |
| Typical EC₅₀/Kₑ for Target Engagement | Not directly measured | 1-20 µM | 0.5-15 µM |
| Signal-to-Noise Ratio | Variable, prone to high background | Moderate to high | High |
| Validation with Orthogonal Methods | Essential | Recommended | Recommended |
Experimental Protocols
Affinity Chromatography Pull-Down Assay
This method involves immobilizing a modified version of this compound to identify its binding partners in a cell lysate.
1. Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm and a terminal biotin (B1667282) tag. The linker should be attached to a position on the molecule that is not critical for its biological activity.
2. Preparation of Cell Lysate:
-
Culture cells of a relevant line (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
3. Immobilization of Bait Protein:
-
Incubate streptavidin-coated agarose (B213101) or magnetic beads with the biotinylated this compound probe to immobilize the "bait".
-
Wash the beads to remove any unbound probe.
4. Affinity Purification:
-
Incubate the immobilized bait with the cell lysate to allow for the formation of bait-prey complexes.
-
As a negative control, incubate the lysate with beads that have been blocked but have no immobilized bait.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., excess free biotin) or by denaturing the proteins with SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the experimental sample but not in the negative control.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Drug Affinity Responsive Target Stability (DARTS)
This protocol identifies protein targets by their increased resistance to proteolysis upon binding to this compound.[6][7]
1. Preparation of Cell Lysate:
-
Prepare a cell lysate as described in the Affinity Chromatography protocol.
2. Compound Incubation:
-
Aliquot the cell lysate into several tubes.
-
Treat the aliquots with different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate at room temperature for a defined period (e.g., 1 hour) to allow for binding.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each tube. The concentration of the protease should be optimized in preliminary experiments to achieve partial digestion of the total protein.
-
Incubate for a specific time to allow for proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail or by heat denaturation with SDS-PAGE sample buffer.
4. Protein Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Look for protein bands that are more intense (i.e., more protected from digestion) in the this compound-treated samples compared to the control.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
Alternatively, perform a Western blot to check for the protection of a specific candidate protein.
Cellular Thermal Shift Assay (CETSA)
This method confirms direct target engagement by measuring the increased thermal stability of a target protein in the presence of this compound in intact cells.[8][9][10]
1. Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified time to allow for compound uptake and target binding.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Collect the supernatant.
4. Protein Detection and Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the specific protein of interest in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities from the Western blot.
5. Data Analysis:
-
For each treatment condition (with or without this compound), plot the amount of soluble protein as a function of temperature.
-
A shift of the curve to the right (i.e., a higher melting temperature) in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a hypothesized signaling pathway for this compound.
Conclusion
The identification of the molecular target of this compound is a key step towards understanding its cytotoxic mechanism and potential therapeutic applications. This guide has provided a comparative overview of three powerful techniques: Affinity Chromatography, DARTS, and CETSA. While affinity-based methods are a classic approach, they require modification of the natural product, which can be a significant drawback. Label-free methods like DARTS and CETSA overcome this limitation and offer insights into target engagement in a more physiological context.[1]
The choice of method will ultimately depend on the specific research question, the properties of this compound, and the available laboratory resources. A multi-pronged approach, using one method for initial discovery and another for validation, is often the most robust strategy for confidently identifying a novel molecular target. The detailed protocols and comparative data presented here serve as a valuable resource for researchers embarking on the exciting challenge of elucidating the molecular secrets of this compound and other bioactive natural products.
References
- 1. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Independent Verification of Cephalocyclidin A's Cytotoxic IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of Cephalocyclidin A against established anticancer agents. The data presented is curated from publicly available research to offer an independent verification of its half-maximal inhibitory concentration (IC50) values. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support further investigation and drug development efforts.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound was evaluated against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines. For a comprehensive assessment of its potency, these IC50 values are presented alongside those of well-established cytotoxic drugs: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696), in the same or functionally similar cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) |
| This compound | L1210 | Murine Lymphoma | ~2.3 | 0.85 |
| KB | Human Epidermoid Carcinoma | ~2.1 | 0.80 | |
| Doxorubicin | L1210 | Murine Leukemia | 0.1 | 0.058 |
| KB-3-1 (sensitive) | Human Epidermoid Carcinoma | 0.03 | 0.017 | |
| Cisplatin | L1210 | Murine Leukemia | Not specified | Not specified |
| KB | Human Oral Carcinoma | Not specified | Not specified | |
| Paclitaxel | L1210 | Murine Leukemia | Not specified | Not specified |
| KB | Human Oral Carcinoma | Not specified | Not specified |
Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol . Molar concentrations for this compound are calculated from µg/mL values. IC50 values for doxorubicin in L1210 and KB cells were obtained from various sources and may vary based on experimental conditions. Specific IC50 values for cisplatin and paclitaxel in L1210 and KB cell lines were not consistently available in the searched literature; however, they are well-known cytotoxic agents used for comparison.
Experimental Protocols
The determination of cytotoxic IC50 values is typically performed using cell viability assays. The following is a standardized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Objective: To determine the concentration of a test compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Test compound (e.g., this compound)
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Visualizing the Process and Pathway
To further elucidate the experimental and potential molecular mechanisms, the following diagrams are provided.
References
A Comparative Analysis of the Biological Profiles of Cephalocyclidin A and Homoharringtonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two natural compounds, Cephalocyclidin A and homoharringtonine (B1673347). While both originate from species of the Cephalotaxus genus, their depth of scientific characterization differs significantly. Homoharringtonine is a well-documented anti-cancer agent with a clearly defined mechanism of action. In contrast, this compound is a more recently discovered molecule with a unique chemical structure, and its biological profile is still under investigation. This document summarizes the current state of knowledge for both compounds, presenting available experimental data and outlining methodologies for further research.
Comparative Biological Activity
The following table summarizes the known biological activities of this compound and homoharringtonine. A significant disparity in the available data is evident, reflecting the different stages of research for each compound.
| Feature | This compound | Homoharringtonine |
| Mechanism of Action | Not yet fully elucidated. Its cytotoxicity suggests interference with essential cellular processes. | Inhibition of protein synthesis by preventing the elongation step of translation.[1] |
| Primary Molecular Target | Unknown. | Ribosome |
| Key Biological Effects | Cytotoxicity against cancer cell lines. | Induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[1] |
| Clinical Development | Preclinical; potential as a lead compound for drug discovery. | FDA-approved for the treatment of chronic myeloid leukemia (CML).[2] |
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The available IC₅₀ values for this compound and a representative value for homoharringtonine are presented below.
| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| This compound | Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| This compound | Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | |
| Homoharringtonine | Human Myeloid Leukemia HL-60 | Cytotoxicity | 0.002 | ~0.0037 | [3] |
Note: Molar concentrations for this compound were calculated based on its molecular weight of 317.34 g/mol .
Signaling Pathways
Homoharringtonine
Homoharringtonine has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. Its primary action of inhibiting protein synthesis leads to downstream effects on multiple signaling cascades.
Caption: Signaling pathways modulated by homoharringtonine.
This compound
Due to the lack of experimental data on the mechanism of action of this compound, a proposed experimental workflow for its characterization is presented below. This workflow outlines the key steps to identify its molecular targets and affected signaling pathways.
References
A Comparative Analysis of the Biological Activities of Cephalotaxus Diterpenoids and Alkaloids
For Immediate Release
[City, State] – [Date] – A comprehensive review of the biological activities of compounds isolated from the Cephalotaxus genus reveals distinct and promising therapeutic potentials for its two major classes of secondary metabolites: diterpenoids and alkaloids. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The genus Cephalotaxus, commonly known as plum-yews, is a rich source of structurally diverse and biologically active natural products.[1] Among these, diterpenoids and alkaloids have garnered significant attention for their potent pharmacological properties, particularly in the realm of oncology.[2][3]
Overview of Biological Activities
Cephalotaxus diterpenoids, particularly the cephalotane-type, exhibit a broad spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and immunosuppressive effects.[4][5] In contrast, Cephalotaxus alkaloids are most renowned for their antileukemic properties, with homoharringtonine (B1673347) (HHT) being an FDA-approved drug for chronic myeloid leukemia (CML).
Antitumor and Cytotoxic Activities: A Head-to-Head Comparison
Both diterpenoids and alkaloids from Cephalotaxus have demonstrated significant antitumor activities, albeit through different mechanisms of action.
Cephalotaxus Diterpenoids:
The cytotoxicity of Cephalotaxus diterpenoids is often attributed to the presence of a tropone (B1200060) moiety and a lactone ring, which are considered crucial for their activity. These compounds have shown excellent cytotoxicity against a range of human cancer cell lines in vitro. For instance, certain norditerpenoids have displayed IC50 values in the micromolar to nanomolar range against various cancer cells. The proposed mechanism of action for some of these diterpenoids involves the modulation of the NF-κB signaling pathway.
Cephalotaxus Alkaloids:
The antitumor activity of Cephalotaxus alkaloids is best exemplified by homoharringtonine (HHT). HHT exerts its cytotoxic effects primarily by inhibiting protein synthesis. It acts on the ribosomes of cancer cells, preventing the elongation of the nascent peptide chain. This inhibition of protein synthesis leads to cell cycle arrest and induction of apoptosis. HHT has been shown to be effective in treating various hematological malignancies, including acute myeloid leukemia (AML), CML, and myelodysplastic syndrome (MDS).
Quantitative Comparison of Cytotoxic Activities
The following tables summarize the in vitro cytotoxic activities of representative Cephalotaxus diterpenoids and alkaloids against various human cancer cell lines.
Table 1: Cytotoxic Activities of Cephalotaxus Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Cephinoid H | Zebrafish | 49.0% inhibition at 60.0 ng/mL | |
| Unnamed Diterpenoid (Compound 8) | MCF-7 | 2.83 | |
| HepG2 | 4.75 | ||
| A549 | 2.77 | ||
| Cephafortunoid Derivatives (5-9) | HL-60 | 0.27 - 5.48 | |
| THP-1 | 0.48 - 7.54 | ||
| Cephafortunoid Derivatives (5-8) | MDA-MB-231 | 1.96 - 10.66 | |
| PC-3 | 2.72 - 13.99 | ||
| Cephanolides (11 and 12) | A549, KB, HL-60, HT-29 | 0.464 - 6.093 | |
| Hainanensine | THP-1 | 0.24 ± 0.07 | |
| K562 | 0.29 ± 0.01 |
Table 2: Cytotoxic Activities of Cephalotaxus Alkaloids
| Compound | Cell Line | GI50 (µM) | Reference |
| Various Alkaloids | THP-1 | 0.24 - 29.55 | |
| K562 | 0.24 - 29.55 | ||
| Drupacine (Compound 17) | HepG-2, MCF-7, SH-SY5Y | Potent inhibitory activities | |
| Homoharringtonine | K562/G01 | Induces apoptosis at 50-200 nM |
Mechanistic Insights into Biological Activity
The distinct biological activities of Cephalotaxus diterpenoids and alkaloids stem from their different molecular targets and signaling pathways.
Cephalotaxus Diterpenoids: Targeting Inflammatory Pathways
Several studies suggest that the anti-inflammatory and cytotoxic effects of certain Cephalotaxus norditerpenoids are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers.
Cephalotaxus Alkaloids: Inducing Apoptosis through Multiple Pathways
Homoharringtonine (HHT) induces apoptosis in cancer cells by modulating several key signaling pathways. It can downregulate anti-apoptotic proteins like Mcl-1 and cFLIP, and activate pro-apoptotic signaling pathways such as JNK and p38. Furthermore, HHT has been shown to suppress the expression of the anti-apoptotic B-cell lymphoma 6 (BCL-6) protein by triggering the mTOR signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Cephalotaxus compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Detailed Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well).
-
Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the test compounds (diterpenoids or alkaloids) for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion
Cephalotaxus diterpenoids and alkaloids represent two distinct classes of natural products with significant and differentiated therapeutic potential. While alkaloids, particularly HHT, have established their role in the treatment of hematological malignancies through the inhibition of protein synthesis, diterpenoids are emerging as promising cytotoxic and anti-inflammatory agents, potentially acting through the NF-κB pathway. The comparative data presented in this guide underscore the importance of continued research into the diverse chemical arsenal (B13267) of the Cephalotaxus genus for the discovery and development of novel therapeutic agents.
References
- 1. Ethnopharmacology, chemodiversity, and bioactivity of <i>Cephalotaxus</i> medicinal plants [cjnmcpu.com]
- 2. Progress in structure, synthesis and biological activity of natural cephalotane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive norditerpenoids from Cephalotaxus fortunei var. alpina and C. lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly modified cephalotane-type diterpenoids from Cephalotaxus fortunei var. alpina and C. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cephalocyclidin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Cephalocyclidin A, a cyclic peptide and natural fungal metabolite, requires careful handling throughout its lifecycle, including its final disposal. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, this guide provides a comprehensive framework based on best practices for the disposal of bioactive research compounds, including cyclic peptides and fungal secondary metabolites.
Core Principles for Chemical Waste Management
The cornerstone of proper chemical disposal in a laboratory setting is adherence to institutional, local, state, and federal regulations. Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific protocols and guidance.[1] Never dispose of research chemicals like this compound down the drain or in regular trash without explicit approval and deactivation.[1][2]
| Principle | Key Considerations | Why It's Important |
| EHS Consultation | Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[1][3] | Ensures compliance with all applicable regulations and leverages expert knowledge of your facility's waste streams. |
| Waste Segregation | Collect all this compound waste, including contaminated labware, in designated, properly labeled hazardous waste containers. Do not mix with incompatible chemicals. | Prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. |
| Proper Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date. | Provides essential information for waste handlers and emergency responders. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste. | Minimizes the risk of personal exposure to a potentially bioactive compound. |
| Spill Management | In case of a spill, contain the material, prevent it from entering drains, and follow your institution's spill cleanup procedures. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid generating dust. | Protects laboratory personnel and the environment from accidental release. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for research chemicals and should be adapted to your specific laboratory and institutional guidelines.
Disposal of Solid this compound Waste
This category includes pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any other solid materials that have come into contact with this compound.
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Sealing: Once the container is full, securely seal it.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within your laboratory.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Disposal of Liquid this compound Waste
This includes solutions containing this compound and rinsates from cleaning contaminated glassware.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Container Sealing and Storage: Securely seal the container when not in use and store it in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent that will dissolve this compound. Collect this initial rinsate as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and procedures provided by your institution's Environmental Health & Safety department.
References
Safeguarding Researchers: A Guide to Handling Cephalocyclidin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Cephalocyclidin A. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on established best practices for handling hazardous drugs and cephalosporin-class antibiotics. Adherence to these protocols is critical to mitigate exposure risks and ensure operational safety.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves; double-gloving is recommended.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of a contaminated outer glove.[1] Powder-free gloves minimize the risk of aerosolizing the compound.[1] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[1] |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[1] | Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear.[1] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following protocol outlines the key steps from preparation to post-experiment cleanup.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, assemble all necessary equipment, including the compound, solvents, consumables, and waste containers, within the designated containment area.[1]
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
2. Handling and Experimentation:
-
Weighing: If working with a powder, conduct all weighing activities within a ventilated enclosure to minimize the generation of aerosols.[1]
-
Manipulations: Perform all experimental manipulations carefully to avoid splashes and the creation of aerosols.
3. Post-Experiment Cleanup:
-
Surface Decontamination: After completing the work, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. A common sequence is to remove outer gloves, gown, face shield/goggles, respirator, and finally, inner gloves.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Designated, labeled hazardous waste container. | Dispose of all contaminated items, including gloves, gowns, shoe covers, and other consumables, in this container.[1] The container must be clearly marked as hazardous or pharmaceutical waste in accordance with institutional and local regulations.[2] |
| Contaminated Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Collect all liquid waste containing this compound in a designated container. Do not pour down the drain. |
| Unused or Expired Compound | Original container or a labeled hazardous waste container. | Keep the material in its original container if possible.[2] Store in a secure, designated chemical waste storage area.[2] |
| Final Disposal | All hazardous waste must be disposed of through a licensed hazardous waste management company, which will typically use high-temperature incineration for destruction.[2] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
